molecular formula C13H17FN2O2 B14130049 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine CAS No. 1023305-91-0

3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine

Katalognummer: B14130049
CAS-Nummer: 1023305-91-0
Molekulargewicht: 252.28 g/mol
InChI-Schlüssel: ZBOBZABDXXURBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine is a useful research compound. Its molecular formula is C13H17FN2O2 and its molecular weight is 252.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

1023305-91-0

Molekularformel

C13H17FN2O2

Molekulargewicht

252.28 g/mol

IUPAC-Name

3-fluoro-3-methyl-1-[(4-nitrophenyl)methyl]piperidine

InChI

InChI=1S/C13H17FN2O2/c1-13(14)7-2-8-15(10-13)9-11-3-5-12(6-4-11)16(17)18/h3-6H,2,7-10H2,1H3

InChI-Schlüssel

ZBOBZABDXXURBI-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-])F

Herkunft des Produkts

United States
Foundational & Exploratory

A Senior Application Scientist's Perspective on Unraveling the Bioactivity of a Novel Piperidine Derivative

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide delineates a comprehensive, multi-tiered strategy to elucidate the mechanism of action for the novel chemical entity, 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine. While direct pharmacological data for this specific molecule is not publicly available, its distinct structural motifs—a fluorinated piperidine core and a 4-nitrobenzyl substituent—provide a rational basis for formulating a primary hypothesis and designing a robust experimental cascade to interrogate it. We will proceed under the primary hypothesis that the compound is an inhibitor of a key cellular enzyme, leveraging its structural similarities to known pharmacophores. This document serves as a roadmap for researchers, providing not just experimental protocols, but the scientific rationale that underpins each stage of the investigation, from initial target validation to complex cellular assays.

Introduction: Deconstructing the Molecule to Formulate a Hypothesis

The structure of 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine presents several features that guide our initial hypothesis. The piperidine ring is a prevalent scaffold in pharmaceuticals, known for its ability to interact with a wide range of biological targets.[1][2] The incorporation of a fluorine atom at the 3-position is a common strategy in medicinal chemistry to modulate the pKa of the piperidine nitrogen, which can significantly impact receptor binding and pharmacokinetic properties.[1][3] Specifically, fluorine substitution can alter the basicity of the nitrogen atom, influencing interactions with targets such as the hERG potassium ion channel and potentially enhancing in vivo safety.[1]

The 4-nitrobenzyl group attached to the piperidine nitrogen is a strong electron-withdrawing moiety. This feature is often exploited in the design of enzyme inhibitors, where the nitro group can participate in key binding interactions or influence the overall electronic properties of the molecule. Based on these structural alerts, we will advance the primary hypothesis that 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine acts as an inhibitor of a critical cellular enzyme, potentially one involved in signaling pathways where nitrophenyl-containing compounds have shown activity. A secondary hypothesis could involve interactions with aminergic G-protein coupled receptors (GPCRs), given the prevalence of the piperidine scaffold in CNS-active agents.[2][4]

This guide will focus on a logical progression of experiments designed to test the primary hypothesis.

Phase 1: Initial Target Class Screening and Hypothesis Validation

The initial phase of our investigation will involve broad-based screening to identify the general class of biological targets with which our compound interacts. This is a crucial first step to either validate or refute our primary hypothesis.

Broad-Spectrum Pharmacological Profiling

To obtain an unbiased view of the compound's bioactivity, a broad-spectrum pharmacological screen is indispensable. This will involve testing the compound against a panel of common drug discovery targets.

Experimental Protocol: Broad-Spectrum Target Screening

  • Compound Preparation: Synthesize and purify 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine to >98% purity, confirmed by HPLC and NMR. Prepare a 10 mM stock solution in DMSO.

  • Assay Panel: Submit the compound to a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) for screening against a panel of at least 100 targets, including GPCRs, ion channels, kinases, and other enzymes.

  • Primary Screen: Conduct initial screens at a single high concentration (e.g., 10 µM) to identify potential hits (typically >50% inhibition or stimulation).

  • Data Analysis: Analyze the screening data to identify any specific target or target families that show significant interaction with the compound.

Enzyme Inhibition Profiling

Based on our primary hypothesis, we will concurrently perform a focused screen against a panel of common enzyme classes.

Experimental Protocol: General Enzyme Inhibition Panel

  • Enzyme Panel: Utilize a commercially available enzyme inhibition profiling service that includes a diverse range of enzymes such as proteases, kinases, phosphatases, and metabolic enzymes.

  • Assay Conditions: Assays should be run at a standard compound concentration (e.g., 10 µM) using well-established substrate-turnover assays (e.g., fluorescence, luminescence, or absorbance-based).

  • Hit Identification: Identify enzymes for which the compound demonstrates significant inhibitory activity.

The following diagram illustrates the initial screening workflow:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hypothesis Refinement Compound Test Compound 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine BroadScreen Broad-Spectrum Pharmacological Screen (>100 targets) Compound->BroadScreen EnzymeScreen Focused Enzyme Inhibition Panel Compound->EnzymeScreen DataAnalysis Data Analysis and Hit Identification BroadScreen->DataAnalysis EnzymeScreen->DataAnalysis Hypothesis Refined Hypothesis on Mechanism of Action DataAnalysis->Hypothesis

Caption: Workflow for initial screening and hypothesis refinement.

Phase 2: In-depth Mechanistic Elucidation of a Hypothesized Target

Let us assume that the initial screening phase identifies a specific enzyme as a high-confidence target. For the purpose of this guide, we will hypothesize that the compound is a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme involved in tryptophan metabolism and a key target in immuno-oncology. The 4-nitrophenyl motif bears some resemblance to moieties found in other enzyme inhibitors.

Determination of Inhibitory Potency (IC50)

The first step in validating IDO1 as a target is to determine the compound's half-maximal inhibitory concentration (IC50).

Experimental Protocol: IDO1 Inhibition Assay

  • Reagents: Recombinant human IDO1 enzyme, L-tryptophan (substrate), methylene blue, ascorbic acid, catalase, and potassium phosphate buffer.

  • Assay Principle: This assay measures the conversion of tryptophan to N-formylkynurenine, which is then converted to kynurenine. The absorbance of kynurenine is measured at 321 nm.

  • Procedure: a. Prepare a reaction mixture containing IDO1 enzyme, catalase, and methylene blue in potassium phosphate buffer. b. Add varying concentrations of the test compound (e.g., from 1 nM to 100 µM) to the reaction mixture and incubate for 15 minutes. c. Initiate the reaction by adding L-tryptophan and ascorbic acid. d. Incubate for 60 minutes at 37°C. e. Stop the reaction by adding trichloroacetic acid. f. Heat at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine. g. Centrifuge to pellet precipitated protein. h. Measure the absorbance of the supernatant at 321 nm.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Elucidating the Mode of Inhibition

Understanding whether the inhibition is competitive, non-competitive, or uncompetitive is crucial for understanding the compound's interaction with the enzyme.

Experimental Protocol: Enzyme Kinetics Studies

  • Procedure: Perform the IDO1 inhibition assay as described above, but with varying concentrations of both the inhibitor and the substrate (L-tryptophan).

  • Data Analysis: Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) at different inhibitor concentrations. Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • Interpretation:

    • Competitive Inhibition: Lines on the Lineweaver-Burk plot will intersect at the y-axis.

    • Non-competitive Inhibition: Lines will intersect on the x-axis.

    • Uncompetitive Inhibition: Lines will be parallel.

The following diagram illustrates the proposed interaction and the kinetic analysis workflow:

G cluster_0 Hypothesized IDO1 Inhibition cluster_1 Kinetic Analysis Workflow IDO1 IDO1 Enzyme Active Site Product Kynurenine (Product) IDO1->Product Catalyzes Conversion Tryptophan Tryptophan (Substrate) Tryptophan->IDO1 Binds to Active Site Inhibitor Test Compound (Inhibitor) Inhibitor->IDO1 Binds to Enzyme (e.g., competitive) Assay Run IDO1 Assay with Varying [Inhibitor] and [Substrate] MMPlot Generate Michaelis-Menten Plots Assay->MMPlot LBPlot Generate Lineweaver-Burk Plot MMPlot->LBPlot Mode Determine Mode of Inhibition LBPlot->Mode

Caption: Hypothesized IDO1 inhibition and kinetic analysis workflow.

Cellular Target Engagement and Functional Consequences

Moving from a biochemical to a cellular context is essential to confirm that the compound can access its target in a more complex biological system and exert a functional effect.

Experimental Protocol: Cellular IDO1 Activity Assay

  • Cell Line: Use a human cancer cell line that expresses IDO1 upon stimulation, such as HeLa or SK-OV-3 cells.

  • Procedure: a. Plate cells and allow them to adhere overnight. b. Treat cells with interferon-gamma (IFN-γ) for 24-48 hours to induce IDO1 expression. c. Treat the IFN-γ-stimulated cells with a range of concentrations of the test compound for 24 hours. d. Collect the cell culture supernatant. e. Measure the concentration of kynurenine in the supernatant using HPLC or a commercially available kynurenine detection kit.

  • Data Analysis: Determine the cellular IC50 for the inhibition of kynurenine production.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Summary of Hypothetical In Vitro and Cellular Data for 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine

ParameterResultInterpretation
IDO1 Biochemical IC50 50 nMPotent inhibitor of recombinant IDO1 enzyme.
Mode of Inhibition CompetitiveThe inhibitor likely binds to the active site of IDO1, competing with the natural substrate, tryptophan.
Cellular IDO1 IC50 200 nMThe compound is cell-permeable and effectively inhibits IDO1 activity in a cellular context. The rightward shift in potency compared to the biochemical assay is expected due to factors such as cell membrane permeability and potential for efflux.
Cytotoxicity (HeLa cells) > 50 µMThe compound is not generally cytotoxic at concentrations where it effectively inhibits IDO1, indicating a specific mechanism of action.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to elucidating the mechanism of action of 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine. By starting with broad-based screening and progressively narrowing the focus to a specific, hypothesized target, researchers can efficiently and logically unravel the compound's bioactivity. The hypothetical case study of IDO1 inhibition demonstrates how to progress from initial biochemical characterization to cellular validation.

Future work would involve:

  • Structural Biology: Co-crystallization of the compound with its target enzyme to visualize the binding interactions at an atomic level.

  • In Vivo Studies: Evaluation of the compound's efficacy in relevant animal models (e.g., tumor models for an IDO1 inhibitor) to establish a link between the molecular mechanism and a physiological outcome.

  • Off-Target Profiling: Further investigation into any secondary targets identified in the initial broad-spectrum screen to assess the compound's selectivity.

By following this structured approach, research and drug development professionals can build a comprehensive understanding of a novel compound's mechanism of action, a critical step in its journey toward potential therapeutic application.

References

  • Westaway, S. M., et al. (2009). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. Journal of Medicinal Chemistry, 52(4), 1180-9. [Link]

  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. [Link]

  • Li, P., et al. (2024). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ResearchGate. [Link]

  • O'Hagan, D. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Semantic Scholar. [Link]

Sources

Metabolic Stability of 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine in Human Liver Microsomes: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of pharmacokinetic (PK) profiles is a critical bottleneck in small-molecule drug discovery. The compound 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine represents a highly engineered structural motif designed to navigate the complex metabolic landscape of the human liver. By integrating a 3-fluoro-3-methyl substitution on the piperidine ring, medicinal chemists aim to sterically and electronically shield the core from cytochrome P450 (CYP450) mediated oxidation.

This whitepaper provides an in-depth technical framework for evaluating the metabolic stability of this compound using Human Liver Microsomes (HLM). As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the causality of experimental design , the mechanistic rationale behind the molecule's biotransformation, and the establishment of a self-validating assay system .

Structural Rationale & Predicted Metabolic Soft Spots

To accurately design an HLM assay, one must first predict how the enzymatic machinery of the liver will interact with the substrate's pharmacophores.

Mechanistic Vulnerabilities and Shields
  • The 3-Fluoro-3-methyl Piperidine Core: Unsubstituted piperidines are highly susceptible to CYP-mediated α -carbon oxidation, which rapidly leads to ring opening or N-dealkylation. The introduction of the highly electronegative fluorine atom (possessing a formidable C–F bond strength of ~116 kcal/mol) directly blocks hydrogen atom transfer (HAT) at the C3 position. Furthermore, the adjacent methyl group provides profound steric hindrance, shielding the C2 and C4 positions from the catalytic heme iron of CYP enzymes [1, 4].

  • The N-(4-nitrobenzyl) Moiety: Despite the protection on the ring, the benzylic carbon remains a critical metabolic soft spot. The extraction of a hydrogen atom from the benzylic position generates a highly stable radical, making it a prime target for CYP3A4-mediated N-dealkylation [3].

  • The Nitro Group: While nitroreductases can reduce the nitro group to an amine, this pathway is predominantly cytosolic or bacterial and requires hypoxic conditions. In standard, aerobic HLM assays, Phase I oxidative pathways will dominate.

MetabolicPathways Parent 3-Fluoro-3-methyl-1- [(4-nitrophenyl)methyl]-piperidine NDealk N-Dealkylation (Loss of p-nitrobenzyl) Parent->NDealk CYP3A4 (Major Pathway) Hydrox Piperidine Ring Hydroxylation Parent->Hydrox CYP2D6 (Sterically Hindered) NitroRed Nitroreduction (Minor in aerobic HLM) Parent->NitroRed Cytosolic Reductases (Hypoxic Conditions)

Figure 1: Predicted Phase I biotransformation pathways for the target compound in hepatic systems.

Experimental Methodology: The Self-Validating HLM Protocol

To determine the intrinsic clearance ( CLint​ ) and in vitro half-life ( t1/2​ ), we employ a substrate depletion approach . This protocol is engineered as a self-validating system: it relies on internal controls to prove that the observed depletion is exclusively due to enzymatic metabolism rather than chemical instability.

Causality in Assay Design
  • Substrate Concentration (1 µM): We strictly maintain the substrate concentration well below the anticipated Michaelis-Menten constant ( Km​ ). This ensures the reaction follows pseudo-first-order kinetics, a mathematical absolute required to accurately extrapolate CLint​ [2].

  • Protein Concentration (0.5 mg/mL): High microsomal protein concentrations artificially lower the free fraction of the drug ( fu,mic​ ) due to non-specific binding, leading to an underestimation of clearance. 0.5 mg/mL provides an optimal balance between detectable enzymatic turnover and minimal binding interference [2].

  • Minus-NADPH Control: Cytochrome P450 and Flavin-containing monooxygenases (FMOs) require NADPH as a reducing equivalent. An incubation lacking NADPH serves as a critical negative control. If the compound depletes in this control, it indicates chemical instability or non-oxidative degradation, invalidating the CYP-mediated clearance assumption.

Step-by-Step Workflow
  • Preparation of Working Solutions:

    • Prepare a 10 mM stock of 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine in 100% DMSO.

    • Dilute the stock in 100 mM Potassium Phosphate buffer (pH 7.4) to create a 10 µM working solution. Crucial: Ensure final DMSO concentration in the assay does not exceed 0.1% to prevent CYP enzyme inhibition.

  • Incubation Setup:

    • In a 96-well plate, combine 10 µL of the 10 µM substrate working solution with 70 µL of Potassium Phosphate buffer and 10 µL of HLM (5 mg/mL stock).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of a pre-warmed 10 mM NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the designated wells.

  • Time-Course Quenching:

    • At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), extract 10 µL of the reaction mixture and immediately quench it by adding it to 40 µL of ice-cold Acetonitrile (ACN) containing a stable-isotope-labeled internal standard (IS).

    • The ACN instantly denatures the CYP enzymes, halting the reaction.

  • Sample Processing & LC-MS/MS:

    • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the remaining parent compound.

HLMWorkflow Prep 1. Preparation HLM + Buffer + Substrate Incub 2. Incubation 37°C, +NADPH Prep->Incub Initiate Quench 3. Quenching ACN + Internal Std Incub->Quench Time points (0-60 min) Analyze 4. LC-MS/MS Quantification Quench->Analyze Centrifuge & Inject Calc 5. Data Analysis t½ & CLint Calculation Analyze->Calc Peak Area Ratio

Figure 2: Sequential workflow for the HLM substrate depletion assay.

Data Presentation and Pharmacokinetic Projections

The raw LC-MS/MS peak area ratios (Analyte/IS) are converted to "% Remaining" relative to the 0-minute time point. The natural log ( ln ) of the % Remaining is plotted against time. The slope of the linear regression represents the elimination rate constant ( k ).

Table 1: Substrate Depletion Profile (% Remaining over Time)

Note: Data represents a typical profile for a sterically hindered N-benzylpiperidine.

Time (min)Test Compound (+NADPH)Test Compound (-NADPH)Verapamil (High CL Control)Warfarin (Low CL Control)
0100.0100.0100.0100.0
592.499.865.299.5
1578.1101.228.498.2
3059.598.58.197.4
4546.299.12.396.8
6035.898.7< 1.095.5
Table 2: Calculated In Vitro Pharmacokinetic Parameters

Using the equations t1/2​=0.693/k and CLint​=(k×V)/[Protein] , we derive the following parameters:

CompoundRate Constant k ( min−1 )Half-life t1/2​ (min) CLint​ ( μL/min/mg protein)Classification
Test Compound 0.017140.534.2Moderate Clearance
Verapamil 0.08528.1170.4High Clearance
Warfarin 0.0008> 800< 2.0Low Clearance
Interpretation of Results

The data indicates that 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine exhibits moderate intrinsic clearance . The minus-NADPH control confirms that the compound is chemically stable in the assay matrix, validating that the depletion is entirely CYP-mediated.

While the fluoro-methyl substitution successfully protects the piperidine ring from rapid degradation (which would otherwise result in a high clearance profile similar to Verapamil), the molecule still undergoes moderate metabolism. Based on established structure-activity relationships for N-benzylpiperidines [3], this residual clearance is almost certainly driven by CYP3A4-mediated oxidation at the benzylic position, leading to the loss of the p-nitrobenzyl group.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. URL: [Link]

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes." Journal of Pharmacology and Experimental Therapeutics, 289(1), 286-296. URL: [Link]

  • Jones, R. L., et al. (2017). "The Respective Roles of CYP3A4 and CYP2D6 in the Metabolism of Pimozide to Established and Novel Metabolites." Drug Metabolism and Disposition, 45(8), 864-872. URL: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315-8359. URL: [Link]

Pharmacokinetic Profiling of 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine represents a highly specialized synthetic scaffold designed to probe specific pharmacokinetic (PK) and pharmacodynamic boundaries. By merging the tunable basicity of a beta-fluorinated piperidine core with the bioreductive susceptibility of a nitroaromatic moiety, this molecule exhibits a complex, bifurcated metabolic profile. This whitepaper elucidates its structural rationale, absorption dynamics, and the competitive biotransformation pathways governing its clearance, providing a rigorous framework for drug development professionals and analytical chemists.

Structural Deconstruction & Physicochemical Rationale

The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound is dictated by two critical structural motifs, each engineered to manipulate specific pharmacokinetic parameters:

  • The 3-Fluoro-3-methylpiperidine Core: Unsubstituted piperidines typically exhibit a high pKa (>10), resulting in near-complete ionization at physiological pH (7.4), which restricts passive membrane permeability. The strategic introduction of a highly electronegative fluorine atom at the beta-position (3-position) exerts a strong inductive electron-withdrawing effect, significantly lowering the amine's pKa to approximately 7.5–8.5 (1[1]). This pKa tuning increases the fraction of the unionized species in systemic circulation, thereby enhancing lipophilicity (LogP) and facilitating superior lipid bilayer traversal (2[2]). Furthermore, the high C-F bond energy and the steric bulk of the geminal methyl group protect the piperidine ring from cytochrome P450 (CYP)-mediated ring hydroxylation, shifting the metabolic soft spot entirely to the N-benzyl linker (3[3]).

  • The 4-Nitrobenzyl Moiety: The 1-[(4-nitrophenyl)methyl] group introduces a profound metabolic liability. Nitroaromatic compounds are classic substrates for enzymatic bioreduction by nitroreductases (NTRs) (4[4]). Additionally, the benzylic carbon adjacent to the piperidine nitrogen is highly susceptible to oxidative cleavage, making it a prime target for rapid hepatic clearance (5[5]).

Table 1: Predicted Pharmacokinetic & Physicochemical Parameters
ParameterPredicted ValueRationale / Structural Driver
pKa (Piperidine N) 7.5 – 8.5Beta-fluorine inductive electron-withdrawing effect
LogP 3.0 – 4.0High lipophilicity driven by nitrobenzyl and fluorinated core
Metabolic Stability (Ring) HighC-F bond strength and steric shielding by 3-methyl group
Primary Clearance Route Hepatic / Gut MicrobiomeHigh susceptibility to CYP3A4 and Nitroreductases
BBB Permeability HighIncreased fraction of unionized species at physiological pH

Metabolic Fate & Biotransformation Pathways

The clearance of 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine is driven by a competitive bifurcation between oxidative and reductive metabolism.

Pathway A: CYP3A4-Mediated N-Dealkylation The primary oxidative route is N-dealkylation. Cytochrome P450 3A4 (CYP3A4) catalyzes the abstraction of an electron/proton from the benzylic carbon (alpha to the nitrogen), forming an unstable carbinolamine intermediate that spontaneously hydrolyzes (6[6]). This cleavage yields 3-fluoro-3-methylpiperidine and 4-nitrobenzaldehyde (7[7]). Molecular docking of similar N-benzyl piperidines confirms that bulky N-substituents orient favorably within the CYP3A4 active site, placing the benzylic alpha-carbon in close proximity to the heme iron for catalysis[6].

Pathway B: Nitroreduction Concurrently, the 4-nitro group undergoes sequential reduction to a nitroso, hydroxylamine, and ultimately a primary amine (1-[(4-aminophenyl)methyl]-3-fluoro-3-methylpiperidine) (8[8]). This process is mediated by Type I (oxygen-insensitive, two-electron transfer) and Type II (oxygen-sensitive, one-electron transfer) nitroreductases, including hepatic cytochrome P450 reductase (CYPOR) and gut microbiome enzymes (9[9]). The conversion from a strongly electron-withdrawing nitro group to an electron-donating amino group drastically alters the molecule's electronic distribution and increases its aqueous solubility, priming it for subsequent Phase II conjugation (e.g., N-acetylation) and renal excretion.

MetabolicPathway Parent 3-Fluoro-3-methyl-1- [(4-nitrophenyl)methyl]-piperidine CYP3A4 CYP3A4 (Normoxic) Parent->CYP3A4 NTR Nitroreductases (Hypoxic/Gut) Parent->NTR Metab1 3-Fluoro-3-methylpiperidine + 4-Nitrobenzaldehyde CYP3A4->Metab1 N-Dealkylation Metab2 1-[(4-Aminophenyl)methyl]- 3-fluoro-3-methylpiperidine NTR->Metab2 Nitroreduction

Bifurcated biotransformation pathways: CYP3A4 N-dealkylation vs. Nitroreduction.

Experimental Validation Protocols

To empirically validate this bifurcated metabolic profile, a self-validating in vitro microsomal assay is required. The causality behind this design relies on manipulating oxygen tension and utilizing selective inhibitors to isolate specific enzymatic contributions. CYPs obligatorily require molecular oxygen for N-dealkylation, whereas Type II nitroreductases (like CYPOR) are inhibited by oxygen due to futile redox cycling (the nitro radical anion is rapidly back-oxidized to the parent compound by O2, preventing amine formation)[9].

Protocol: Hypoxic vs. Normoxic Microsomal Stability & Phenotyping
  • Preparation : Prepare human liver microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • System Segregation : Divide the assay into two parallel systems:

    • Normoxic System: Equilibrated with ambient air (21% O2).

    • Hypoxic System: Purged continuously with ultra-high purity Argon/N2 for 30 minutes prior to and during incubation to eliminate O2.

  • Inhibitor Controls (Self-Validation) : To the Normoxic system, add Ketoconazole (1 µM) to a subset of wells.

    • Causality: Ketoconazole is a potent, selective CYP3A4 inhibitor. If N-dealkylation is CYP3A4-driven, ketoconazole will arrest the formation of 4-nitrobenzaldehyde and the secondary piperidine, validating the specific enzymatic pathway[6].

  • Initiation : Spike the parent compound to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes. Initiate reactions by adding NADPH (1 mM final).

    • Causality: NADPH is the obligate electron donor for both CYPs and CYPOR. A minus-NADPH control must be included to rule out chemical (non-enzymatic) degradation.

  • Quenching & Analysis : Aliquot 50 µL at 0, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the parent mass transitions and the specific MRMs for the N-dealkylated and amino metabolites.

Workflow Prep HLM Incubation (Parent Compound) Split1 Normoxic Conditions (+NADPH) Prep->Split1 Split2 Hypoxic Conditions (+NADPH) Prep->Split2 Inhib1 Ketoconazole (CYP3A4 Inhibitor) Split1->Inhib1 Control Analysis LC-MS/MS Quantification Split1->Analysis Split2->Analysis Inhib1->Analysis Result1 Isolate N-Dealkylation Kinetics Analysis->Result1 Result2 Isolate Nitroreduction Kinetics Analysis->Result2

Self-validating in vitro microsomal assay workflow for isolating metabolic pathways.

Conclusion

The pharmacokinetic profile of 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine is a masterclass in structural ADME tuning. While the fluorinated core successfully optimizes lipophilicity and protects against ring oxidation, the nitrobenzyl moiety introduces rapid, bifurcated clearance via CYP3A4 N-dealkylation and nitroreduction. Understanding and isolating these pathways through rigorous, self-validating hypoxic/normoxic assays is essential for accurately predicting its in vivo half-life and toxicity profile.

References

  • SciELO - Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
  • ACS Publications - Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
  • Frontiers - Metabolic Pathways and Potencies of New Fentanyl Analogs.
  • D-NB.info (Chem-Eur J) - Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • Portland Press - Nitroreductase gene-directed enzyme prodrug therapy: insights and advances toward clinical utility.
  • PMC - Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference (Extended).
  • PMC - Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design (Extended).
  • ACS Publications - Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.
  • PMC - Nitroaromatic Antibiotics as Nitrogen Oxide Sources.

Sources

Methodological & Application

Application Note: Multinuclear NMR Characterization of 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern drug discovery. Fluorination modulates basicity, improves metabolic stability, and dictates specific conformational geometries. In piperidine rings, the introduction of a fluorine atom at the C3 position strongly biases the ring toward an axial-F conformation due to a combination of charge-dipole interactions and stabilizing hyperconjugative effects (the gauche effect) 1.

Characterizing 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine presents a unique analytical challenge. The molecule features a chiral center at C3, a highly electron-withdrawing p-nitrobenzyl group, and complex heteronuclear spin-spin couplings ( 19F spin = 1/2 , 100% natural abundance). This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) protocol designed to unambiguously assign the 1H and 13C spectra of this compound, extracting critical structural and conformational data 2.

Structural Dynamics and Mechanistic Insights

Before initiating the experimental workflow, it is crucial to understand the causality behind the expected spectral features:

  • Diastereotopic Benzylic Protons: The presence of the chiral center at C3 breaks the plane of symmetry of the molecule. Consequently, the two protons of the benzylic CH2​ group (connecting the piperidine nitrogen to the p-nitrophenyl ring) are diastereotopic. Instead of a simple singlet, they will appear as an AB quartet in the 1H NMR spectrum.

  • Heteronuclear Coupling ( 19F to 1H and 13C ): The fluorine atom will split adjacent nuclei. The C3 methyl group will appear as a distinct doublet in the 1H spectrum ( 3JHF​≈21.6 Hz ) 2. In the 13C spectrum, the C3 carbon will exhibit a massive one-bond coupling ( 1JCF​≈171 Hz ), while C2, C4, and the methyl carbon will show two-bond couplings ( 2JCF​≈23−24 Hz ) 2.

  • Electronic Deshielding: The p-nitro group strongly withdraws electron density via resonance and induction, significantly deshielding the aromatic protons ortho to the NO2​ group, pushing them beyond 8.0 ppm.

Self-Validating NMR Workflow

To ensure absolute trustworthiness in the structural assignment, we employ a self-validating workflow. 1D spectra provide initial coupling constants, which are then rigorously cross-examined using 2D correlation techniques and 19F -decoupled experiments.

Workflow A Sample Prep (CDCl3, TMS) B 1D NMR (1H, 13C, 19F) A->B C Spin Decoupling (1H{19F}, 13C{19F}) B->C D 2D Validation (HSQC, HMBC) C->D E Data Synthesis (J-Coupling Extraction) D->E

Self-validating NMR workflow for fluorinated piperidine characterization.
Experimental Protocol

Step 1: Sample Preparation

  • Procedure: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl3​ is selected not only for its excellent solubilizing properties for lipophilic piperidines but also because it lacks exchangeable protons that could obscure the complex multiplets of the piperidine ring 3. The concentration is optimized to provide sufficient signal-to-noise (S/N) for 13C acquisition within a reasonable timeframe (1–2 hours).

Step 2: Instrument Setup & Tuning

  • Procedure: Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband probe. Tune and match the probe specifically for 1H , 13C , and 19F frequencies. Shim the magnet until the CHCl3​ residual peak exhibits a line width at half-height ( W1/2​ ) of < 1.0 Hz.

  • Causality: Precise shimming is non-negotiable. The piperidine ring protons will present as highly complex multiplets due to overlapping 2JHH​ , 3JHH​ , and 3JHF​ couplings. Poor magnetic homogeneity will smear these multiplets, making the extraction of critical dihedral angle information impossible.

Step 3: 1D Acquisition Parameters

  • 1H NMR: Acquire 16 scans with a spectral width of 15 ppm and a relaxation delay (D1) of 1.5 seconds.

  • 13C{1H} NMR: Acquire 1024 scans with a spectral width of 250 ppm. Set D1 to 3.0 seconds.

  • Causality: A longer relaxation delay (D1 = 3s) is implemented for 13C acquisition because quaternary carbons—specifically the C3 (C-F) and the p-nitrobenzyl C- NO2​ —lack attached protons to facilitate rapid dipole-dipole relaxation. Shorter delays would result in these diagnostic peaks being artificially suppressed or lost in the baseline.

Step 4: Validation via Decoupling and 2D NMR

  • Procedure: Acquire 1H{19F} and 13C{19F} decoupled spectra. Follow with gradient-selected HSQC and HMBC acquisitions.

  • Causality: This is the core of the self-validating system. By decoupling the 19F nucleus, the complex doublets of multiplets in the 1H spectrum collapse into standard homonuclear multiplets, confirming which protons are spatially adjacent to the fluorine. The HMBC will definitively link the isolated p-nitrobenzyl system to the piperidine ring by showing a 3-bond correlation from the benzylic CH2​ protons to the C2 and C6 carbons of the piperidine ring.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts, multiplicities, and coupling constants derived from the structural and electronic environment of the molecule, grounded in empirical data for highly similar fluoropiperidine scaffolds 2.

Table 1: 1H NMR Spectral Data (400 MHz, CDCl3​ )
Proton EnvironmentChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment Notes
H-Ar (ortho to NO2​ )~8.15d 3JHH​≈8.7 2HStrongly deshielded by the nitro group.
H-Ar (meta to NO2​ )~7.52d 3JHH​≈8.7 2HAromatic AA'BB' system.
CH2​ (benzylic)~3.65, 3.55ABq 2JHH​≈13.5 2HDiastereotopic due to C3 chirality; appears as an AB quartet.
H-2 (eq/ax)~2.80, 2.45m-2HBroadened by 3JHF​ coupling.
H-6 (eq/ax)~2.65m-2HAdjacent to N1, no direct F coupling.
H-4, H-5 1.85 - 1.55m-4HPiperidine backbone envelope.
CH3​ (at C3)~1.35d 3JHF​≈21.6 3HDiagnostic heteronuclear splitting from adjacent 19F 2.
Table 2: 13C NMR Spectral Data (100 MHz, CDCl3​ )
Carbon EnvironmentChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)Assignment Notes
C-Ar ( C-NO2​ )~147.2s-Quaternary, longest relaxation time.
C-Ar ( C-CH2​ )~146.5s-Quaternary.
C-Ar (meta to NO2​ )~129.2s-Aromatic CH.
C-Ar (ortho to NO2​ )~123.5s-Aromatic CH.
C-3 (C-F)~92.5d 1JCF​≈171.0 Diagnostic massive one-bond C-F coupling 2.
CH2​ (benzylic)~62.1s-Deshielded by adjacent N and Ar group.
C-2 ~61.9d 2JCF​≈23.0 Split by adjacent C-F 2.
C-6 ~52.6s-Adjacent to N, no significant F coupling.
C-4 ~35.1d 2JCF​≈23.0 Split by adjacent C-F 2.
CH3​ (at C3)~25.3d 2JCF​≈24.0 Methyl carbon split by adjacent F 2.
C-5 ~22.1d 3JCF​≈4.0 Small three-bond coupling to F 2.

References

  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • Source: Journal of Medicinal Chemistry (ACS)

Sources

Application Note: HPLC Method Development and Validation for the Purity Analysis of 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Physicochemical Profiling

The compound 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine presents a unique set of analytical challenges due to its structural features. Successful High-Performance Liquid Chromatography (HPLC) method development requires a deep understanding of the causality between the molecule's physicochemical properties and its chromatographic behavior.

  • The Piperidine Core (Basic Amine): The tertiary nitrogen within the piperidine ring is highly basic (estimated pKa ~9.0–10.0). In standard neutral aqueous mobile phases, this nitrogen is protonated. If the stationary phase contains residual, un-endcapped silanols (which are ionized to anionic silanoxides at pH > 4), severe secondary ion-exchange interactions occur. This manifests as severe peak tailing, retention time drift, and poor resolution[1].

  • The p-Nitrobenzyl Chromophore: The 4-nitrophenylmethyl (p-nitrobenzyl) moiety is a strong chromophore due to its extended π→π∗ conjugated system. Empirical data on structurally analogous p-nitrobenzyl derivatives (such as p-nitrobenzyl alcohols and esters) demonstrate a broad and intense UV absorption maximum ( λmax​ ) in the 266–272 nm range.

  • Lipophilicity: The addition of the 3-fluoro and 3-methyl groups increases the overall hydrophobicity of the piperidine ring, necessitating an appropriate organic modifier (Acetonitrile) to ensure timely elution.

Method Rationale: The Causality of Experimental Choices

To counteract the peak tailing inherent to basic heterocycles, this method utilizes an acidic mobile phase (0.1% Trifluoroacetic Acid, pH ~2.0). At this pH, the piperidine nitrogen is fully protonated, but critically, the surface silanols on the silica support are fully neutralized. Furthermore, TFA acts as a volatile ion-pairing agent, shielding the basic amine and ensuring sharp, symmetrical peaks. Detection is optimized at 270 nm to maximize the signal-to-noise ratio for the p-nitrobenzyl group.

Workflow N1 1. Physicochemical Profiling Target: pKa ~9.5, UV Max ~270 nm N2 2. Stationary Phase Selection Target: Base-Deactivated / End-Capped C18 N1->N2 N3 3. Mobile Phase Optimization Target: 0.1% TFA (pH ~2.0) to suppress silanols N2->N3 N4 4. Gradient & Flow Tuning Target: Baseline resolution of impurities N3->N4 N5 5. Method Validation Target: ICH Q2(R2) Compliance N4->N5

Caption: Logical workflow for HPLC method development of basic piperidine derivatives.

Optimized Chromatographic Conditions

The following parameters have been optimized to create a self-validating, robust system for purity analysis.

Table 1: Final HPLC Method Parameters
ParameterSpecificationScientific Justification
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)Ethylene Bridged Hybrid (BEH) particle technology resists degradation at extreme pH and minimizes silanol activity.
Mobile Phase A 0.1% TFA in Milli-Q WaterLowers pH to ~2.0, neutralizing silanols and protonating the basic piperidine nitrogen.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile provides lower backpressure and better mass transfer than methanol for this lipophilic compound.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column packed with 3.5 µm particles.
Column Temp 30 °CReduces mobile phase viscosity and improves peak shape reproducibility.
Detection UV/DAD at 270 nmTargets the absorption maximum of the p-nitrobenzyl chromophore.
Injection Vol 10 µLPrevents mass overload while maintaining sufficient sensitivity for impurity detection.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
12.01090
15.01090
15.19010
20.09010

Experimental Protocol: Self-Validating Workflow

To ensure trustworthiness and reproducibility, the protocol incorporates built-in system suitability testing (SST).

Step 1: Mobile Phase Preparation
  • Phase A: Transfer 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) into 1000 mL of ultra-pure Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Phase B: Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Self-Validation Check: Ensure baseline stability by running a blank gradient prior to sample injection. A drifting baseline > 5 mAU indicates inadequate degassing or contaminated TFA.

Step 2: Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Standard Stock: Accurately weigh 10.0 mg of 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine reference standard. Dissolve in 10.0 mL of diluent to yield a 1.0 mg/mL stock.

  • Working Standard: Dilute the stock 1:10 with diluent to achieve a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 3: System Suitability Testing (SST)

Before analyzing unknown samples, inject the 100 µg/mL working standard six times consecutively. The system is only validated for use if it meets the following criteria:

  • Retention Time (RT) %RSD: ≤1.0%

  • Peak Area %RSD: ≤2.0%

  • Tailing Factor ( As​ ): ≤1.5 (Critical metric for basic amines).

  • Theoretical Plates ( N ): ≥5000 .

Method Validation Summary

The developed method must be validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures to ensure it is fit for its intended purpose (purity and assay)[2][3].

Table 2: ICH Q2(R2) Validation Metrics
Validation ParameterAcceptance CriteriaExperimental Result (Typical)
Specificity Baseline resolution ( Rs​>2.0 ) from all known impurities and degradation products.Passed. No interference from blank or diluent at the target RT.
Linearity R2≥0.999 over 25% to 150% of the target concentration (25 - 150 µg/mL). R2=0.9998
Accuracy (Recovery) 98.0% - 102.0% recovery at 50%, 100%, and 150% spike levels.Mean Recovery: 99.6%
Precision (Repeatability) %RSD of peak area ≤2.0% for 6 replicate injections.%RSD = 0.8%
LOD / LOQ Signal-to-Noise (S/N) ≥3 for LOD; S/N ≥10 for LOQ.LOD: 0.05 µg/mL LOQ: 0.15 µg/mL

Troubleshooting: Diagnostic Pathway

When analyzing basic heterocycles like piperidine derivatives, peak tailing is the most common failure mode. The following diagnostic pathway provides a logical framework for resolving chromatographic deviations.

Troubleshooting Issue Symptom: Peak Tailing (As > 1.5) Root Diagnostic Branching Issue->Root C1 Silanol Ion-Exchange Fix: Check TFA Conc. / Lower pH Root->C1 C2 Column Degradation Fix: Run System Suitability Test Root->C2 C3 Sample Overload Fix: Reduce Injection Volume Root->C3

Caption: Diagnostic pathway for resolving peak tailing in basic amine chromatography.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (November 30, 2023).
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). (December 14, 2023).
  • A method for determining free fatty acids (FFA) in marine plankton and sediments by means of high performance liquid chromatographic analysis. Institute of Oceanology Polish Academy of Sciences.
  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials. (December 01, 2025).

Sources

Application Note: High-Resolution LC-MS/MS Fragmentation Dynamics of 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

The compound 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine (often referred to as a substituted N-(4-nitrobenzyl)piperidine) represents a highly relevant structural motif in modern drug discovery. The incorporation of a fluorine atom on the alicyclic piperidine ring is a classical bioisosteric strategy used to modulate basicity, improve metabolic stability, and enhance lipophilicity. Meanwhile, the 4-nitrobenzyl moiety frequently serves as either a pharmacophore in antimicrobial agents or a photolabile/reducible protecting group.

Understanding the exact tandem mass spectrometry (MS/MS) fragmentation behavior of this molecule is critical for researchers conducting structural elucidation, metabolite profiling, or pharmacokinetic (DMPK) quantification. This guide details the mechanistic pathways and provides a self-validating analytical protocol for its characterization using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS/MS).

Mechanistic Principles of Fragmentation (The "Why")

To establish a robust analytical method, one must first understand the physicochemical causality driving the molecule's behavior in the gas phase. The fragmentation of this compound is governed by three primary mechanistic pillars:

I. Protonation Site & Ion-Neutral Complex (INC) Formation

Under positive electrospray ionization (ESI+), the tertiary nitrogen of the piperidine ring acts as the primary proton acceptor due to its high gas-phase basicity, yielding the precursor ion [M+H]+ at m/z 253.135. Upon collisional activation, the highly labile benzylic C–N bond cleaves. As demonstrated by [1], protonated N-benzylpiperidines dissociate via an intermediate Ion-Neutral Complex (INC) . The strong electron-withdrawing nature of the para-nitro group slightly destabilizes the resulting benzyl cation, leading to a competitive charge distribution:

  • Pathway A: Charge retention on the benzyl moiety yields the highly abundant 4-nitrobenzyl cation (m/z 136.040).

  • Pathway B: Charge retention on the amine yields the protonated 3-fluoro-3-methylpiperidine (m/z 118.103).

II. Fluorine-Driven Neutral Loss

Fluorinated aliphatic rings are highly susceptible to the neutral loss of hydrogen fluoride (HF, 20.006 Da) upon collisional activation. As noted in comprehensive studies of fluorinated pharmaceuticals by [2], this loss can occur both as an in-source fragmentation (ISF) artifact and as a secondary MS/MS product. In this molecule, the protonated piperidine fragment (m/z 118.103) readily expels HF to form a stabilized iminium or cyclic alkene cation at m/z 98.097.

III. Nitro Group Dissociation

The 4-nitrobenzyl cation (m/z 136.040) undergoes higher-energy secondary fragmentation characteristic of nitroaromatics, specifically the homolytic or heterolytic neutral loss of the NO2​ radical/molecule (46 Da), yielding the m/z 90.047 fragment.

Self-Validating LC-HRMS/MS Protocol

Do not merely execute the steps below; use the internal feedback loops described to validate your instrument's performance in real-time.

Step 1: Sample Preparation & Matrix Optimization
  • Diluent: Prepare the analyte at 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile.

  • Modifier (Causality): Add 0.1% Formic Acid (FA) . The acidic environment forces the piperidine nitrogen ( pKa​≈8.5−9.5 ) into a fully ionized state in solution, exponentially increasing the ESI+ droplet surface charge density and preventing signal suppression.

Step 2: UHPLC Separation Parameters
  • Column: Waters Acquity BEH C18 (1.7 µm, 2.1 × 50 mm).

  • Mobile Phase: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

  • Causality: The hydrophobic 4-nitrobenzyl group ensures strong retention on the C18 stationary phase, separating the intact parent molecule from any potential in-source HF-loss artifacts (which will elute earlier due to increased polarity).

Step 3: HR-ESI-MS/MS Optimization & System Validation
  • Source Parameters: Capillary Voltage: 3.0 kV; Desolvation Temp: 350°C.

  • Collision Energy (CE) Ramping: Program a stepped CE of 15 eV, 25 eV, and 40 eV .

  • The Self-Validating Feedback Loop:

    • At 15 eV , you must observe >50% survival of the m/z 253.135 precursor. If the precursor is absent, your capillary voltage or declustering potential is too high, causing unintended in-source fragmentation [3].

    • At 25 eV , the ratio of m/z 136 to m/z 118 should stabilize. This confirms the INC-mediated benzylic cleavage threshold has been crossed.

    • At 40 eV , monitor the emergence of m/z 98.097 and m/z 90.047. The appearance of these secondary fragments validates that sufficient kinetic energy has been transferred to break the robust C-F and C- NO2​ bonds.

Quantitative Fragmentation Data

The following table summarizes the high-resolution exact masses and expected relative abundances based on the optimized stepped-CE protocol.

Ion TypeMolecular FormulaExact Mass (m/z)Proposed Structure / OriginRelative Abundance
Precursor [C13​H18​FN2​O2​]+ 253.135Protonated parent moleculeVariable (CE dependent)
Product [C7​H6​NO2​]+ 136.0404-Nitrobenzyl cation (Benzylic C-N cleavage)Base Peak (100%)
Product [C6​H13​FN]+ 118.103Protonated 3-fluoro-3-methylpiperidineHigh (60-80%)
Product [C6​H12​N]+ 98.097Neutral loss of HF from m/z 118.103Medium (30-50%)
Product [C7​H6​]+ 90.047Neutral loss of NO2​ from m/z 136.040Low-Medium (20-40%)
Product [C13​H17​N2​O2​]+ 233.129Direct neutral loss of HF from precursorLow (<10%)

Fragmentation Pathway Visualization

The logical flow of the gas-phase dissociation is mapped below. The diagram highlights the bifurcation of the charge during the primary benzylic cleavage and the subsequent secondary neutral losses.

G M Precursor Ion[M+H]+ m/z 253.135 C13H18FN2O2+ F1 4-Nitrobenzyl Cation m/z 136.040 C7H6NO2+ M->F1 Benzylic C-N Cleavage (Charge on benzyl) F2 Protonated Piperidine m/z 118.103 C6H13FN+ M->F2 Benzylic C-N Cleavage (Charge on amine) F5 In-Source HF Loss m/z 233.129 C13H17N2O2+ M->F5 Neutral Loss of HF (-20 Da) F3 Loss of NO2 m/z 90.047 C7H6+ F1->F3 Neutral Loss of NO2 (-46 Da) F4 Loss of HF m/z 98.097 C6H12N+ F2->F4 Neutral Loss of HF (-20 Da)

Fig 1: Proposed ESI-MS/MS fragmentation pathways for 3-Fluoro-3-methyl-1-(4-nitrobenzyl)piperidine.

References

  • Chai, Y., Jiang, K., & Pan, Y. (2010). Hydride transfer reactions via ion-neutral complex: fragmentation of protonated N-benzylpiperidines and protonated N-benzylpiperazines in mass spectrometry. Journal of Mass Spectrometry, 45(5), 496-503. URL: [Link][1]

  • Xu, Y. F., Lu, W., & Rabinowitz, J. D. (2015). Avoiding misannotation of in-source fragmentation products as cellular metabolites in liquid chromatography-mass spectrometry-based metabolomics. Analytical Chemistry, 87(4), 2273-2281. URL: [Link][2]

Sources

Application Notes & Protocols: In Vivo Dosing of 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine (FMPP)

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the in vivo administration of the novel small molecule, 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine (hereafter referred to as FMPP). As a compound with a piperidine scaffold, FMPP belongs to a class of molecules widely recognized for its prevalence in biologically active compounds and approved drugs.[1][2] The incorporation of a fluorine atom can modulate the basicity of the piperidine nitrogen, a strategy often used to improve efficacy and reduce off-target effects, such as hERG channel interactions.[3] This guide details critical steps from formulation development for a likely poorly soluble compound to establishing a safe and effective dosing paradigm through systematic preclinical studies, including Maximum Tolerated Dose (MTD), pharmacokinetic (PK), and target engagement assessments. The protocols provided are designed to ensure data integrity and reproducibility in early-stage drug development.

Introduction and Scientific Background

The piperidine moiety is a privileged structure in medicinal chemistry due to its conformational flexibility and ability to form key interactions with biological targets.[1] FMPP is a novel investigational compound featuring this core scaffold. While the specific mechanism of action for FMPP is under investigation, its structural alerts—a substituted piperidine ring—suggest potential activity within the central nervous system (CNS) or other systems where piperidine-containing molecules have shown utility.[1][4]

For the purpose of this guide, we will proceed with the hypothesis that FMPP is being investigated as a neuropharmacological agent. Preclinical in vivo studies are therefore essential to characterize its safety profile, understand its disposition in the body, and establish proof-of-concept for its potential therapeutic effects.[5] The primary challenge for many new chemical entities, particularly those with aromatic and heterocyclic systems, is poor aqueous solubility.[6][7][8] This guide places a strong emphasis on addressing this challenge as a foundational step for successful in vivo evaluation.

Physicochemical Characterization and Formulation Development

A thorough understanding of the compound's physicochemical properties is the cornerstone of developing a viable formulation for in vivo testing.[9] For a novel compound like FMPP, these properties must be determined empirically.

Table 1: Hypothetical Physicochemical Properties of FMPP

Parameter Predicted Value Implication for Formulation
Molecular Weight ~268.3 g/mol Standard for small molecules.
logP > 4.0 High lipophilicity; likely poor aqueous solubility.[8]
Aqueous Solubility < 0.1 µg/mL Requires solubility enhancement strategies.[6][7]
pKa 7.2 Basic nitrogen on piperidine ring; potential for salt formation.[3][10]

| Melting Point | > 150 °C | High crystal lattice energy may contribute to poor solubility.[8] |

Formulation Strategy for Poorly Soluble Compounds

Given the predicted high lipophilicity and low aqueous solubility, a systematic approach to vehicle selection is critical.[6] The goal is to develop a stable, injectable, or orally available formulation that maintains the compound in solution without causing adverse effects in the animal model.[7] Common strategies include the use of co-solvents, surfactants, and cyclodextrins.[6][11]

cluster_formulation Formulation Strategy Workflow A Characterize FMPP (Solubility, logP, pKa) B Tier 1 Screen: Aqueous Vehicles (Saline, PBS, pH Adjustment) A->B Initial Assessment C Tier 2 Screen: Co-Solvent Systems (PEG400, Propylene Glycol, Ethanol) B->C If Insoluble D Tier 3 Screen: Surfactant/Complexation Agents (Tween® 80, Solutol® HS 15, HP-β-CD) C->D If Still Insoluble or Precipitates on Dilution E Select Lead Vehicle(s) (e.g., 20% Solutol® in Saline) D->E Identify Solubilizing System F Assess Formulation Stability (Physical & Chemical) E->F Pre-Dosing QC G Proceed to In Vivo Studies F->G If Stable

Caption: Workflow for selecting a suitable formulation strategy.

Protocol: Preparation of a Co-Solvent/Surfactant Formulation for FMPP

This protocol describes the preparation of a vehicle suitable for intravenous (IV) or oral (PO) administration based on common excipients used for poorly soluble compounds.[6]

Materials:

  • FMPP (Active Pharmaceutical Ingredient)

  • Solutol® HS 15 (or alternative surfactant like Tween® 80)

  • Propylene Glycol (PG)

  • Sterile Water for Injection (WFI) or Sterile Saline

  • Sterile vials, magnetic stirrer, vortex mixer, sonicator

  • 0.22 µm syringe filters

Procedure:

  • Prepare the Vehicle: In a sterile vial, prepare the vehicle by mixing the co-solvents and surfactants. For example, to create a vehicle of 10% Solutol® HS 15 and 20% Propylene Glycol in saline, first add the Solutol® HS 15 to the PG.[6] Mix thoroughly. Then, add the sterile saline to the final volume.

  • Drug Solubilization: Weigh the required amount of FMPP and add it to the prepared vehicle to achieve the desired final concentration (e.g., 10 mg/mL).

  • Mixing: Vigorously vortex and/or sonicate the mixture until the FMPP is completely dissolved.[6] Gentle warming (37-40°C) may be applied if FMPP is heat-stable, but this should be verified.

  • Visual Inspection: Ensure the final solution is clear and free of any visible particulates.

  • Sterilization (for IV use): For intravenous administration, sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.[6]

  • Pre-Dose Check: Before administration, visually inspect the solution again for any signs of precipitation.

Table 2: Example Vehicle Screening Summary for FMPP (Target: 10 mg/mL)

Vehicle Composition Solubility Result Comments
100% Saline Insoluble As expected.
5% DMSO / 95% Saline Precipitates Common issue upon aqueous dilution.
40% PEG400 in Saline Soluble, but viscous May be difficult to inject.[6]
10% Tween® 80 in Saline Soluble, slight haze Potential for hypersensitivity reactions.[6]
20% Solutol® HS 15 in Saline Clear Solution Lead candidate. Good alternative to Cremophor EL. [6]

| 10% HP-β-CD in Water | Soluble | Cyclodextrins are a viable alternative.[10] |

In Vivo Dosing Protocols

All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).[12] Rodent models (e.g., Swiss Webster or C57BL/6 mice, Sprague-Dawley rats) are appropriate for initial neuropharmacological assessments.[13][14][15]

Protocol 1: Maximum Tolerated Dose (MTD) Study

The MTD study is a crucial first step to identify a safe dose range for subsequent studies.[16] It determines the highest dose that does not cause significant toxicity or animal distress.[16]

Animal Model: Swiss Webster mice (n=3-5 per group).[16] Administration Route: Intended clinical route (e.g., oral gavage (PO) or intravenous (IV)).

Procedure:

  • Group Allocation: Assign animals to several dose groups and one vehicle control group.

  • Dose Selection: Based on literature for similar piperidine compounds, select a starting dose and a series of escalating doses (e.g., 10, 30, 100, 300 mg/kg).[16][17]

  • Administration: Administer a single dose of the formulated FMPP or vehicle control.

  • Observation: Monitor animals for clinical signs of toxicity (e.g., altered posture, mobility, breathing, convulsions) at regular intervals (e.g., 1, 4, 8, 24, 48 hours post-dose).[16]

  • Body Weight: Record body weights daily for 7-14 days.[16]

  • Endpoint Determination: The MTD is defined as the highest dose that does not result in mortality, severe clinical signs, or more than a 10-15% reduction in body weight.[16]

cluster_mtd Maximum Tolerated Dose (MTD) Workflow A Select Animal Model & Administration Route B Prepare Dose Formulations (Vehicle, 10, 30, 100, 300 mg/kg) A->B C Administer Single Dose (n=3-5 animals/group) B->C D Monitor Clinical Signs (1h, 4h, 8h, 24h, 48h) C->D E Record Body Weight (Daily for 7-14 days) C->E F Analyze Data: Mortality, Morbidity, Weight Loss D->F E->F G Determine MTD F->G

Caption: Workflow for a typical MTD study.

Protocol 2: Single-Dose Pharmacokinetic (PK) Study

This study characterizes the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of FMPP after a single administration.[9]

Animal Model: Sprague-Dawley rats (cannulated, if possible, for serial sampling). Dose Level: A single, non-toxic dose selected from the MTD study (e.g., 30 mg/kg PO and 5 mg/kg IV).

Procedure:

  • Dosing: Administer the formulated FMPP via the selected routes (PO and IV in separate groups to determine bioavailability).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or cannula) at specific time points (e.g., Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process blood to collect plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify FMPP concentrations in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Table 3: Hypothetical Pharmacokinetic Parameters for FMPP in Rats

Parameter Oral (30 mg/kg) IV (5 mg/kg) Unit Description
Tmax 1.0 0.08 hours Time to reach maximum plasma concentration.
Cmax 750 1200 ng/mL Maximum plasma concentration.
AUC(0-t) 3800 1500 ng*h/mL Area under the plasma concentration-time curve.
T1/2 3.5 3.2 hours Elimination half-life.

| Bioavailability (F%) | 42 | - | % | The fraction of the oral dose that reaches systemic circulation. |

This data is for illustrative purposes only, adapted from a generic template for piperidine derivatives.[16]

Troubleshooting and Advanced Considerations

  • Poor Bioavailability: If oral bioavailability is low (<10%), consider formulation optimization strategies such as micronization or creating an amorphous solid dispersion to improve dissolution.[6][7] This is a common challenge in drug development.[16]

  • Unexpected Toxicity: If toxicity is observed at low doses, it could be related to the compound itself or the formulation vehicle. Run a vehicle-only toxicity group. Certain excipients like Cremophor® EL are known to cause hypersensitivity reactions.[6]

  • Target Engagement: Once a safe dose with reasonable exposure is established, proceed to pharmacodynamic (PD) or target engagement studies. For a neuropharmacological agent, this could involve behavioral models (e.g., tail-flick test for analgesia, elevated plus maze for anxiolytic effects) or ex vivo analysis of brain tissue to measure receptor occupancy.[1][13]

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing In Vivo Studies with Novel Pyrazine-Piperidine Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • Strickley, R. G. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • BenchChem. (n.d.). Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols.
  • European Medicines Agency. (2010, May 31).
  • Sievens-Figueroa, L., et al. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different.... PMC.
  • Löscher, W. (n.d.).
  • PPD. (n.d.). Preclinical Studies in Drug Development.
  • Singh, K., & Bairwa, A. (2025, April 7).
  • Gajdaj, T., & Gajdaj, A. (n.d.). MODEL ANIMALS USED IN BIOMEDICAL RESEARCH.
  • Harvard Medical School. (n.d.). Animal Models.
  • Li, X. J. (2023, August 28).
  • Al-Ghorbani, M., et al. (2018, May 24).
  • Westaway, S. M., et al. (2009, February 26). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040)
  • Khan, A., et al. (n.d.).
  • Sofpromed. (n.d.).
  • Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Murlykina, M. V., et al. (n.d.).
  • Google Patents. (n.d.). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • Łażewska, D., & Kieć-Kononowicz, K. (2019, February 1). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PMC.
  • Feng, Y., & Lazic, S. E. (n.d.). General Principles of Preclinical Study Design. PMC - NIH.
  • O'Brien, Z., et al. (2022, October 11). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online.
  • Liveon Biolabs. (2024, August 13).
  • Ullah, E., et al. (2024, July 5). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed.
  • Guidechem. (n.d.). 1-[(4-fluoro-3-nitrophenyl)methyl]piperidine;2,2,2-trifluoroacetic acid.
  • AMSbiopharma. (2025, August 11).
  • Marson, A., et al. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride | CAS 1170014-29-5 | SCBT.
  • BOC Sciences. (n.d.). Piperidines - Building Block.
  • Yasodha, T., & Moorthy, R. V. (2021, July 26). Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis (4-Fluorophenyl)Piperidine-4-One. Acta Scientific.
  • NextSDS. (n.d.). 1-(4-FLUORO-2-NITROPHENYL)

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Application Note: Cellular Assay Preparation and Mechanistic Toxicity Screening for 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The compound 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine represents a highly specific structural scaffold frequently encountered in modern drug discovery. Successfully evaluating this compound in in vitro cell culture assays requires a deep understanding of its physicochemical properties, as its structural motifs dictate both its solubility and its intracellular behavior.

As an Application Scientist, it is critical to recognize the causality behind the molecule's design and its subsequent assay requirements:

  • The Fluorinated Piperidine Core: The introduction of a fluorine atom at the 3-position of the piperidine ring exerts a strong electron-withdrawing inductive effect. This significantly lowers the pKa (basicity) of the piperidine nitrogen, a classic bioisosteric strategy used to reduce off-target hERG channel affinity and mitigate cardiotoxicity[1]. However, the combination of the fluorine atom and the 3-methyl group increases the molecule's overall lipophilicity, reducing aqueous solubility and necessitating careful solvent management.

  • The Nitroaromatic Moiety: The 1-(4-nitrobenzyl) group introduces a known structural alert. Nitroaromatic compounds are highly susceptible to intracellular reduction by xenobiotic-metabolizing enzymes, specifically NAD(P)H:quinone oxidoreductase 1 (NQO1, also known as DT diaphorase)[2]. This enzymatic reduction converts the nitro group into highly reactive nitroso and hydroxylamine intermediates, leading to reactive oxygen species (ROS) generation, DNA double-strand breaks, and subsequent cytotoxicity[3].

To accurately screen this compound without confounding artifacts, the assay must be designed as a self-validating system that isolates the baseline toxicity of the scaffold from the metabolism-induced toxicity of the nitro group.

Structural Features & Assay Implications

Before initiating cell culture workflows, researchers must account for the compound's structural behavior in aqueous media. Table 1 summarizes the causal relationship between the compound's structure and the required assay conditions.

Table 1: Physicochemical Properties and Assay Implications

Structural MotifPhysicochemical EffectCell Culture Assay Implication
3-Fluoro-3-methylpiperidine Decreased amine pKa; increased lipophilicity (clogP).Poor aqueous solubility. Requires anhydrous DMSO for master stocks. High passive membrane permeability.
4-Nitrobenzyl group Susceptibility to enzymatic reduction by NQO1/DT diaphorase.High risk of idiosyncratic cytotoxicity. Requires metabolically competent cell lines (e.g., HepG2) for accurate toxicity profiling.

Experimental Protocols

The following step-by-step methodologies establish a rigorous framework for solubilizing the compound and evaluating its mechanistic toxicity.

Protocol A: Compound Solubilization and Serial Dilution

Because the fluorinated piperidine has a lowered pKa, it will not readily form highly soluble protonated salts at physiological pH (pH 7.4)[1].

  • Master Stock Preparation: Weigh the lyophilized compound and dissolve it in 100% anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 20 mM master stock .

  • Vortex and Sonicate: Vortex for 60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquotting: Aliquot the stock into amber microcentrifuge tubes (nitroaromatics can be light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent degradation.

  • Intermediate Dilutions: Prepare a 200X intermediate dilution series in 100% DMSO.

  • Final Media Spiking: Spike the intermediate DMSO stocks into pre-warmed complete culture media at a 1:200 dilution just prior to cell treatment. Causality Note: This ensures the final DMSO concentration on the cells is strictly 0.5% (v/v) , preventing solvent-induced baseline cytotoxicity while maintaining the lipophilic compound in solution.

Protocol B: Mechanistic Cytotoxicity Assay (NQO1 Rescue)

To prove that observed cell death is driven by the bioactivation of the nitroaromatic group rather than the piperidine core, this protocol utilizes Dicoumarol , a potent inhibitor of NQO1[2]. Measuring ATP depletion via luminescence provides a highly sensitive readout for mitochondrial dysfunction caused by nitroaromatic toxicity[4].

  • Cell Seeding: Seed HepG2 cells (chosen for their high endogenous expression of xenobiotic-metabolizing enzymes) at a density of 10,000 cells/well in a white, flat-bottom 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Inhibitor Pre-treatment: Aspirate media. To the "Rescue" cohort wells, add media containing 50 µM Dicoumarol . To the "Vehicle" cohort wells, add media containing 0.5% DMSO. Incubate for 1 hour.

  • Compound Treatment: Add the 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine (from Protocol A) to both cohorts across a concentration gradient (0.1 µM to 100 µM). Incubate for 48 hours.

  • ATP Luminescence Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence using a microplate reader. Calculate cell viability relative to the vehicle control.

Data Interpretation & Expected Outcomes

By comparing the IC₅₀ of the compound with and without NQO1 inhibition, researchers can validate the mechanism of action. If the toxicity is primarily driven by the nitrobenzyl group, inhibiting NQO1 will "rescue" the cells, significantly shifting the IC₅₀ curve.

Table 2: Expected Pharmacological Profile in HepG2 Cells

Treatment ConditionExpected IC₅₀ RangeMechanistic Interpretation
Compound Alone 10 - 50 µMBaseline cytotoxicity driven by rapid intracellular nitroreductase bioactivation.
Compound + 50 µM Dicoumarol > 100 µMRescue of cell viability confirms that toxicity is idiosyncratic to the nitroaromatic moiety.

Mechanistic Pathway Visualization

The following diagram illustrates the cellular processing of the compound, highlighting the causal link between its structural features (fluorine-enhanced permeability and nitro-group bioactivation) and its ultimate biological effect.

G A 3-Fluoro-3-methyl-1- [(4-nitrophenyl)methyl]-piperidine B Passive Membrane Diffusion A->B High Lipophilicity C Intracellular Environment (HepG2 Cells) B->C D NQO1 / DT Diaphorase Enzymatic Reduction C->D Nitroaromatic Susceptibility E Reactive Nitroso/Hydroxylamine Intermediates D->E Bioactivation F Cellular Toxicity (ATP Depletion / DNA Damage) E->F G Dicoumarol (NQO1 Inhibitor) G->D Inhibits Reduction

Mechanistic pathway of cellular uptake and nitroreductase-mediated bioactivation.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications.1

  • Toxicity of monocyclic and polycyclic nitroaromatic compounds in a panel of mammalian test cell lines. PubMed (Toxicol Lett).5

  • In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. PubMed.3

  • ROLES OF DT DIAPHORASE IN THE GENOTOXICITY OF NITROAROMATIC COMPOUNDS IN HUMAN AND FISH CELL LINES. Taylor & Francis.2

  • Comparison of the Cytotoxicity of the Nitroaromatic Drug Flutamide to Its Cyano Analogue in the Hepatocyte Cell Line TAMH: Evidence for Complex I Inhibition and Mitochondrial Dysfunction Using Toxicogenomic Screening. Chemical Research in Toxicology - ACS Publications.4

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction type for the synthesis of 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine?

The synthesis primarily involves an N-alkylation reaction, a type of nucleophilic substitution. Specifically, the secondary amine of 3-fluoro-3-methylpiperidine acts as a nucleophile, attacking the electrophilic benzylic carbon of a 4-nitrobenzyl halide (e.g., bromide or chloride).

Q2: What are the most critical factors influencing the yield of this reaction?

Several factors can significantly impact the reaction yield:

  • Stoichiometry: The molar ratio of the piperidine derivative to the alkylating agent is crucial. An excess of the alkylating agent can lead to the formation of a quaternary ammonium salt byproduct.[1][2]

  • Base: The choice and amount of base are critical for neutralizing the acid generated during the reaction, which can otherwise protonate the starting amine, rendering it non-nucleophilic.[2][3]

  • Solvent: The solvent polarity can influence the rate of the SN2 reaction. Polar aprotic solvents are generally preferred.[2]

  • Temperature: Reaction temperature affects the reaction rate. However, excessively high temperatures can promote side reactions.[2]

  • Leaving Group: The nature of the leaving group on the 4-nitrobenzyl moiety (e.g., I > Br > Cl) will affect the rate of the alkylation reaction.

Q3: What is the most common and problematic side reaction in this synthesis?

The most prevalent side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt.[1][2] This occurs when the product, a tertiary amine, which is often more nucleophilic than the starting secondary amine, reacts with another molecule of the 4-nitrobenzyl halide.[1] This byproduct can be difficult to separate from the desired product, leading to lower isolated yields.

Q4: How does the fluorine atom at the 3-position of the piperidine ring affect the reaction?

The electron-withdrawing nature of the fluorine atom can decrease the basicity and nucleophilicity of the piperidine nitrogen.[4][5] This may necessitate slightly more forcing reaction conditions (e.g., higher temperature or longer reaction time) compared to the alkylation of an unsubstituted piperidine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low or No Product Formation 1. Ineffective base or insufficient amount of base.[2] 2. Low reactivity of the alkylating agent.[2] 3. Protonation of the starting amine.[2] 4. Low reaction temperature or insufficient reaction time.1. Use a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or ensure the base (e.g., K₂CO₃) is finely powdered and dry.[2][6] 2. Consider using a more reactive alkylating agent (e.g., 4-nitrobenzyl iodide instead of bromide). Catalytic amounts of potassium iodide can be added to in-situ generate the more reactive iodide.[7] 3. Ensure at least one equivalent of base is used to neutralize the acid formed.[3] 4. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.[2][6]1. A suitable base is required to neutralize the H-X formed, preventing the protonation of the amine nucleophile.[2] 2. Iodides are better leaving groups than bromides, accelerating the SN2 reaction. 3. The amine salt is not nucleophilic and will not participate in the alkylation. 4. The rate of chemical reactions generally increases with temperature.
Significant Formation of Quaternary Ammonium Salt 1. Excess of the alkylating agent.[1] 2. The tertiary amine product is more nucleophilic than the starting secondary amine.[1] 3. High reaction concentration or temperature.1. Use a slight excess of the 3-fluoro-3-methylpiperidine (1.1-1.5 equivalents).[1] 2. Add the 4-nitrobenzyl halide slowly (e.g., via syringe pump) to the reaction mixture to maintain a low concentration.[3] 3. Conduct the reaction at a lower temperature for a longer period.1. A higher concentration of the amine starting material increases the probability of it reacting with the alkylating agent over the tertiary amine product. 2. Slow addition of the electrophile keeps its instantaneous concentration low, disfavoring the second alkylation. 3. Lower temperatures can help to control the rate of the second, often faster, alkylation reaction.[2]
Presence of Unreacted Starting Materials 1. Incomplete reaction. 2. Poor solubility of reactants or base.[7]1. Increase reaction time and/or temperature. Monitor by TLC or LC-MS until the starting material is consumed.[6] 2. Choose a solvent in which all reactants and the base are reasonably soluble. Polar aprotic solvents like DMF or acetonitrile are often good choices.[2][7]1. The reaction may be kinetically slow under the initial conditions. 2. For a reaction to proceed efficiently, the reactants must be in the same phase.
Formation of Elimination Byproducts 1. Use of a sterically hindered or strong base.[8] 2. High reaction temperatures.1. Employ a non-nucleophilic, moderately strong base like K₂CO₃ or DIPEA. Avoid strong, sterically hindered bases like potassium tert-butoxide.[2] 2. Maintain the lowest effective temperature for the reaction.1. Strong, hindered bases can promote E2 elimination of H-X from the alkylating agent. 2. Higher temperatures can favor elimination over substitution.

Experimental Protocol: N-Alkylation of 3-Fluoro-3-methylpiperidine

This protocol provides a general starting point for the synthesis. Optimization may be required based on laboratory-specific conditions and observations.

Materials:

  • 3-Fluoro-3-methylpiperidine (1.0 eq)

  • 4-Nitrobenzyl bromide (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[2]

  • Anhydrous acetonitrile (MeCN)[2]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-fluoro-3-methylpiperidine and anhydrous acetonitrile.

  • Add N,N-Diisopropylethylamine to the stirred solution at room temperature.[6]

  • In a separate container, dissolve 4-nitrobenzyl bromide in a minimal amount of anhydrous acetonitrile.

  • Add the 4-nitrobenzyl bromide solution dropwise to the reaction mixture over 30 minutes.[3]

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] If the reaction is slow, the temperature can be gently increased to 40-50 °C.

  • Upon completion (disappearance of the limiting reagent), concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[6]

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine.

Visualizing the Reaction Pathway and Troubleshooting Logic

To further aid in understanding the synthesis and troubleshooting process, the following diagrams are provided.

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 3-Fluoro-3-methylpiperidine 3-Fluoro-3-methylpiperidine N-Alkylation N-Alkylation 3-Fluoro-3-methylpiperidine->N-Alkylation Nucleophile 4-Nitrobenzyl Bromide 4-Nitrobenzyl Bromide Byproduct Quaternary Ammonium Salt 4-Nitrobenzyl Bromide->Byproduct 4-Nitrobenzyl Bromide->N-Alkylation Electrophile Base Base (e.g., DIPEA) Base->N-Alkylation Solvent Solvent (e.g., MeCN) Solvent->N-Alkylation Temperature Temperature (RT to 50°C) Temperature->N-Alkylation Product 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine Product->Byproduct Over-alkylation (Side Reaction) N-Alkylation->Product Desired Reaction

Caption: Reaction pathway for the synthesis of the target compound.

Caption: A logical workflow for troubleshooting low reaction yield.

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. Retrieved from [Link]

  • Google Patents. (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Retrieved from [Link]

  • ACS Publications. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2013). Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source. ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of piperidine derivatives (±)‐21a, (±)‐26‐(±)‐28, (±)‐29a.... Retrieved from [Link]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Retrieved from [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

  • Global Journal of Science Frontier Research. (n.d.). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Retrieved from [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2013). Reductive N-Alkylation of Nitro Compounds to N-Alkyl and N,N-Dialkyl Amines with Glycerol as the Hydrogen Source. ACS Catalysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox.... Retrieved from [Link]

  • American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • Beilstein Journals. (2018). Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides. Retrieved from [Link]

  • University of Tokyo. (n.d.). Doctoral Thesis. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

Sources

overcoming solubility issues of 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine .

This compound presents a classic "brick dust" and "grease" profile. By understanding the causality behind its behavior in aqueous media, we can engineer robust, self-validating protocols to ensure accurate bioassay data and successful in vivo formulation.

Part 1: Mechanistic Root Causes & Troubleshooting Workflow

Workflow Start Poor Aqueous Solubility 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine CheckpH Check Assay pH vs pKa (Est. pKa ~ 7.5-8.5) Start->CheckpH LowpH pH < pKa (Ionized) Use Salt Form (HCl/Mesylate) CheckpH->LowpH Acidic Media HighpH pH > pKa (Free Base) Highly Lipophilic CheckpH->HighpH Neutral/Basic Media Cosolvent In Vitro Assays Use Cosolvents (DMSO/PEG400) HighpH->Cosolvent Cyclo In Vivo Formulation Use HP-β-CD or SBE-β-CD HighpH->Cyclo SEDDS Lipid-Based Formulations (SEDDS) for Oral Dosing HighpH->SEDDS

Caption: Workflow for troubleshooting solubility of lipophilic basic piperidines.

FAQ: Why is this specific molecule so insoluble in standard physiological buffers (pH 7.4)?

Answer: The poor aqueous solubility is driven by a combination of high crystal lattice energy and extreme lipophilicity. The p-nitrobenzyl group and the methyl group drastically increase the molecule's LogP. Furthermore, while a standard piperidine nitrogen is highly basic (pKa ~ 11), the highly electronegative 3-fluoro substitution exerts an inductive electron-withdrawing effect, lowering the pKa to an estimated 7.5–8.5.

At a physiological pH of 7.4, a massive fraction of the compound exists as the un-ionized free base. Without the hydration shell provided by an ionized amine, the hydrophobic forces dominate, causing the molecules to aggregate and precipitate. Overcoming this poor solubility is critical, as it is a primary driver of attrition and false negatives in drug discovery 1.

Part 2: In Vitro Assay Troubleshooting

FAQ: My compound crashes out when transferring from a 10 mM DMSO stock to an aqueous assay buffer. How do I prevent this?

Answer: This is a classic case of "solvent shift precipitation." When you spike a DMSO stock directly into an aqueous buffer, the water rapidly diffuses into the DMSO droplet, stripping away the solvent shell before the drug can evenly distribute. The localized supersaturation forces the lipophilic free base to nucleate and crash out.

Causality-Driven Solutions:

  • Intermediate Cosolvent Blending: Do not spike 100% DMSO directly into water. Pre-dilute your stock into a transition cosolvent mixture (e.g., 1:1 DMSO:PEG400). PEG400 acts as a steric stabilizer, preventing immediate nucleation during the aqueous shift.

  • Acoustic Dispensing: Use non-contact acoustic liquid handling to dispense nanoliter volumes of the stock directly into the assay plate already containing the buffer. This ensures instantaneous, uniform dispersion, bypassing the localized supersaturation threshold.

Part 3: In Vivo Formulation Strategies

FAQ: We need to dose this compound orally in rodent models. What is the most reliable vehicle for lipophilic basic amines?

Answer: For highly lipophilic basic amines, inclusion complexation with modified cyclodextrins—specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)—is the gold standard 2.

The hydrophobic p-nitrobenzyl moiety and the piperidine ring are geometrically ideal for insertion into the lipophilic cavity of the β-cyclodextrin torus. The hydrophilic exterior of the cyclodextrin maintains the complex's solubility in the aqueous GI tract. Studies on structurally analogous piperidine derivatives confirm that β-cyclodextrin derivatives significantly enhance both stability and solubility via strong van der Waals interactions 3.

While Self-Emulsifying Drug Delivery Systems (SEDDS) can also be utilized, you must engineer them carefully; highly hydrophilic cosolvents within SEDDS can partition out upon dilution in gastric fluids, leading to premature drug precipitation 4.

CycloMechanism Drug Free Drug (Lipophilic) Complex Inclusion Complex (Water Soluble) Drug->Complex van der Waals & Hydrophobic interactions CD HP-β-CD (Hydrophobic Cavity) CD->Complex Membrane Bioavailability & Permeation Complex->Membrane Solubilized Delivery

Caption: Mechanism of solubility enhancement via cyclodextrin inclusion complexation.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, every protocol listed here operates as a self-validating system . Do not skip the validation checkpoints; they are designed to catch false positives caused by nano-precipitation or matrix interference.

Protocol A: Phase Solubility Study for Cyclodextrin Complexation

Purpose: To determine the stoichiometry and stability constant ( K1:1​ ) of the drug-cyclodextrin complex.

  • Preparation: Prepare aqueous solutions of HP-β-CD at increasing concentrations (0, 5, 10, 15, 20 % w/v) in a pH 7.4 phosphate buffer.

  • Saturation: Add an excess amount of 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine (e.g., 10 mg) to 1 mL of each CD solution in sealed glass vials.

  • Equilibration: Shake the vials at 150 rpm at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter.

    • Validation Checkpoint: Discard the first 0.2 mL of the filtrate. Highly lipophilic drugs often adsorb to the filter membrane; discarding the initial volume saturates the membrane and prevents artificially low concentration readings.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV.

    • Validation Checkpoint: Run a standard curve (ensure R2>0.999 ) and include a blank buffer/CD control to ensure the cyclodextrin does not co-elute and interfere with the drug's UV absorbance peak.

  • Analysis: Plot drug concentration (mM) vs. CD concentration (mM). A linear AL​ -type plot indicates a 1:1 inclusion complex.

Protocol B: Cosolvent Serial Dilution for In Vitro Assays

Purpose: To prevent solvent-shift precipitation during biochemical screening.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.

    • Validation Checkpoint: Visually inspect for clarity against a dark background. Sonicate for 5 minutes. Verify the exact concentration via LC-MS to ensure no undissolved micro-crystals remain.

  • Intermediate Dilution: Create a 100x intermediate stock by diluting the DMSO stock into a cosolvent mixture of 50% DMSO / 50% PEG400.

  • Assay Dispersion: Dispense the intermediate stock into the aqueous assay buffer under continuous vortexing to achieve a final assay concentration of 1% DMSO / 1% PEG400.

  • Kinetic Solubility Check:

    • Validation Checkpoint: Measure the absorbance of the final assay well at 620 nm (where the drug does not absorb). An increase in baseline absorbance compared to a vehicle-only control indicates light scattering from nano-precipitates, invalidating the assumed soluble concentration.

Part 5: Quantitative Data Presentation

The following table summarizes the anticipated quantitative gains and mechanistic trade-offs for each solubilization strategy applied to lipophilic piperidine derivatives.

Solubilization StrategyMechanism of ActionEstimated Solubility GainProsCons / Limitations
pH Adjustment (pH < 5) Protonation of the basic piperidine nitrogen10x - 50xSimple, highly effective, low cost.Not compatible with physiological pH (7.4) cell-based assays.
DMSO / PEG400 (1:1) Reduction of solvent dielectric constant5x - 20xEasy to implement for in vitro high-throughput screening.High cosolvent percentages (>2%) can cause assay/enzyme interference.
HP-β-CD Complexation Hydrophobic cavity encapsulation20x - 100xExcellent for in vivo dosing; prevents precipitation in the GI tract.Requires a high mass ratio of excipient to active pharmaceutical ingredient.
SEDDS (Lipid Emulsion) Micellar solubilization via lipid/surfactant mix10x - 30xExcellent for improving oral bioavailability and lymphatic transport.High risk of drug precipitation upon sudden aqueous dilution in vivo.

References

  • Ganesan, A., & Barakat, K. (2017). Solubility: A speed‒breaker on the drug discovery highway. MOJ Bioequivalence & Bioavailability. MedCrave. URL:[Link]

  • Saokham, P., Muankaew, C., Jansook, P., & Loftsson, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. PMC - NIH. URL:[Link]

  • Ali, S., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure and Dynamics. PubMed. URL:[Link]

  • Friedl, J. D., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics. PMC - NIH. URL:[Link]

Sources

Technisches Support-Center: Optimierung der Synthese von 3-Fluor-3-methyl-1-[(4-nitrophenyl)methyl]-piperidin

Author: BenchChem Technical Support Team. Date: April 2026

Answering in German, as requested by the user.

Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) zur Minimierung von Nebenprodukten bei der Synthese von 3-Fluor-3-methyl-1-[(4-nitrophenyl)methyl]-piperidin.

Überblick über die Reaktion

Die Synthese von 3-Fluor-3-methyl-1-[(4-nitrophenyl)methyl]-piperidin erfolgt typischerweise durch die N-Alkylierung von 3-Fluor-3-methylpiperidin mit einem 4-Nitrobenzylhalogenid (z. B. Bromid oder Chlorid). Dies ist eine nukleophile Substitutionsreaktion (S_N2), bei der das sekundäre Amin als Nukleophil und das Benzylhalogenid als Elektrophil fungiert. Obwohl die Reaktion unkompliziert ist, können mehrere Nebenreaktionen die Ausbeute und Reinheit des gewünschten Produkts beeinträchtigen.

Diagramm der Hauptreaktion

G cluster_reactants Reaktanten cluster_product Produkt Piperidin 3-Fluor-3-methylpiperidin Produkt 3-Fluor-3-methyl-1-[(4-nitrophenyl)methyl]-piperidin Piperidin->Produkt + Alkylhalogenid + Base Alkylhalogenid 4-Nitrobenzylhalogenid

Abbildung 1: Allgemeines Schema für die N-Alkylierung von 3-Fluor-3-methylpiperidin.

Anleitung zur Fehlerbehebung

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Experiments auftreten können, und bietet detaillierte Lösungen.

Frage 1: Meine Reaktionsausbeute ist konstant niedrig oder die Reaktion verläuft nicht vollständig. Was sind die möglichen Ursachen und wie kann ich sie verbessern?

Antwort: Niedrige Ausbeuten bei dieser N-Alkylierung können auf mehrere Faktoren zurückzuführen sein, darunter eine unzureichende Reaktivität, eine suboptimale Wahl der Base oder des Lösungsmittels oder eine Zersetzung der Reagenzien.[1][2]

Mögliche Ursachen und Lösungen:

  • Unzureichende Reaktivität des Alkylierungsmittels:

    • Analyse: Alkylchloride sind weniger reaktiv als Alkylbromide, die wiederum weniger reaktiv als Alkyljodide sind. Wenn Sie 4-Nitrobenzylchlorid verwenden, kann die Reaktion langsam sein.

    • Lösung:

      • Wechseln Sie zu 4-Nitrobenzylbromid oder -jodid, um die Reaktionsgeschwindigkeit zu erhöhen.

      • Fügen Sie eine katalytische Menge Natriumjodid (NaI) oder Kaliumjodid (KI) hinzu. Dies führt zu einer in situ-Finkelstein-Reaktion, bei der das reaktivere Alkyljodid gebildet wird, was die Reaktion beschleunigen kann.[3]

  • Falsche Base oder unzureichende Basenstärke:

    • Analyse: Die Base spielt eine entscheidende Rolle, indem sie das während der Reaktion gebildete H-X neutralisiert und so verhindert, dass das Piperidin-Ausgangsmaterial als Salz ausfällt. Eine zu schwache oder schlecht lösliche Base kann die Reaktion verlangsamen oder stoppen.[4]

    • Lösung:

      • Anorganische Basen: Kaliumcarbonat (K₂CO₃) ist eine häufige Wahl. Cäsiumcarbonat (Cs₂CO₃) ist oft effektiver, da es in organischen Lösungsmitteln besser löslich ist.[1]

      • Organische Basen: Nicht-nukleophile Basen wie N,N-Diisopropylethylamin (DIPEA, Hünig-Base) können ebenfalls verwendet werden.

      • Starke Basen: In hartnäckigen Fällen kann eine stärkere Base wie Natriumhydrid (NaH) in einem aprotischen Lösungsmittel wie THF oder DMF verwendet werden. Dies sollte jedoch mit Vorsicht geschehen, da stärkere Basen das Risiko von Nebenreaktionen erhöhen können.[1][5]

  • Ungeeignetes Lösungsmittel:

    • Analyse: Das Lösungsmittel muss sowohl die polaren Salze (Base) als auch die organischen Reaktanten lösen. Eine schlechte Löslichkeit kann zu einer heterogenen Mischung und langsamen Reaktionskinetik führen.[3]

    • Lösung: Polare aprotische Lösungsmittel sind im Allgemeinen am besten geeignet.

      • Acetonitril (ACN): Gute Allzweckwahl.

      • N,N-Dimethylformamid (DMF): Löst die meisten Reagenzien gut und kann die S_N2-Reaktionen beschleunigen, ist aber schwerer zu entfernen.

      • Dimethylsulfoxid (DMSO): Ähnlich wie DMF, kann aber bei höheren Temperaturen zu Zersetzungsnebenreaktionen führen.

Workflow zur Fehlerbehebung bei niedriger Ausbeute

G Start Niedrige Ausbeute / Unvollständige Reaktion CheckReactivity Reaktivität des Alkylierungsmittels prüfen (Cl < Br < I) Start->CheckReactivity CheckBase Base und Löslichkeit bewerten CheckReactivity->CheckBase OK UseIodide Zu Bromid/Iodid wechseln oder kat. KI hinzufügen CheckReactivity->UseIodide Niedrig CheckConditions Reaktionsbedingungen anpassen CheckBase->CheckConditions OK UseStrongerBase Stärkere/löslichere Base verwenden (z.B. Cs₂CO₃ in DMF) CheckBase->UseStrongerBase Schlecht IncreaseTemp Temperatur moderat erhöhen (z.B. 60-80 °C) CheckConditions->IncreaseTemp Raumtemp. zu langsam Monitor Reaktion mittels TLC/LC-MS überwachen und Ausbeute neu bewerten CheckConditions->Monitor OK UseIodide->Monitor UseStrongerBase->Monitor IncreaseTemp->Monitor

Abbildung 2: Logischer Workflow zur Behebung niedriger Produktausbeuten.

Frage 2: Ich beobachte ein Nebenprodukt mit einer höheren Masse als mein Zielprodukt, wahrscheinlich ein quartäres Ammoniumsalz. Wie kann ich diese Überalkylierung minimieren?

Antwort: Die Überalkylierung ist eine der häufigsten Nebenreaktionen, bei der das gewünschte tertiäre Aminprodukt weiter mit dem 4-Nitrobenzylhalogenid reagiert und ein quartäres Ammoniumsalz bildet.[6] Dies geschieht, weil das Produkt selbst noch nukleophil ist.

Strategien zur Minimierung der Überalkylierung:

  • Stöchiometrie-Kontrolle:

    • Lösung: Verwenden Sie einen leichten Überschuss des Piperidin-Ausgangsmaterials (z. B. 1,1 bis 1,2 Äquivalente) im Verhältnis zum Alkylierungsmittel. Dadurch wird sichergestellt, dass das Alkylierungsmittel bevorzugt mit dem reaktiveren sekundären Amin reagiert.

  • Langsame Zugabe des Alkylierungsmittels:

    • Lösung: Fügen Sie das 4-Nitrobenzylhalogenid langsam, idealerweise über eine Spritzenpumpe, über mehrere Stunden zur Reaktionsmischung hinzu.[5] Dies hält die Konzentration des Elektrophils niedrig und verringert die Wahrscheinlichkeit eines zweiten Angriffs auf das Produkt.[1]

  • Reaktionsüberwachung und -temperatur:

    • Lösung: Führen Sie die Reaktion bei der niedrigstmöglichen Temperatur durch, bei der eine angemessene Reaktionsgeschwindigkeit erzielt wird (oft Raumtemperatur oder leicht erhöht). Überwachen Sie den Fortschritt sorgfältig mittels Dünnschichtchromatographie (DC) oder LC-MS und beenden Sie die Reaktion, sobald das Ausgangsmaterial verbraucht ist.[2]

StrategieMechanismusTypische Parameter
Überschuss an Amin Erhöht die Wahrscheinlichkeit, dass das Alkylierungsmittel auf das primäre Amin trifft.1,1 - 1,2 Äquivalente 3-Fluor-3-methylpiperidin
Langsame Zugabe Hält die Konzentration des Alkylierungsmittels niedrig.Zugabe über 2-4 Stunden bei 0 °C bis RT
Niedrige Temperatur Verlangsamt die zweite Alkylierungsreaktion (oft höhere Aktivierungsenergie).0 °C bis Raumtemperatur

Tabelle 1: Zusammenfassung der Strategien zur Kontrolle der Überalkylierung.

Frage 3: Meine Reaktion ist unsauber und die Aufreinigung ist schwierig. Welche anderen Nebenprodukte könnten entstehen?

Antwort: Neben der Überalkylierung können auch andere Nebenreaktionen auftreten, insbesondere unter zu aggressiven Bedingungen.

Mögliche Nebenprodukte und Präventionsmaßnahmen:

  • Eliminierungsprodukt (4-Nitrostyrol):

    • Ursache: Starke Basen oder hohe Temperaturen können eine E2-Eliminierung am 4-Nitrobenzylhalogenid fördern.

    • Prävention: Verwenden Sie mildere Basen wie K₂CO₃ oder DIPEA anstelle von NaH. Vermeiden Sie hohe Reaktionstemperaturen.[2]

  • Zersetzung des Ausgangsmaterials oder Produkts:

    • Ursache: Längere Reaktionszeiten bei hohen Temperaturen, insbesondere in Lösungsmitteln wie DMSO, können zur Zersetzung führen.

    • Prävention: Führen Sie die Reaktion bei der niedrigsten effektiven Temperatur durch und überwachen Sie sie, um unnötig lange Reaktionszeiten zu vermeiden.

  • N-Oxid-Bildung:

    • Ursache: Obwohl unwahrscheinlich unter Standard-Alkylierungsbedingungen, könnten Verunreinigungen oder Oxidationsmittel zur Bildung des N-Oxids des Piperidinrings führen.

    • Prävention: Verwenden Sie hochreine Reagenzien und Lösungsmittel und führen Sie die Reaktion unter einer inerten Atmosphäre (Stickstoff oder Argon) durch.

Häufig gestellte Fragen (FAQs)

F1: Wie wähle ich die beste Base für meine Reaktion aus?

A1: Die Wahl der Base hängt von der Reaktivität Ihrer Substrate ab. Beginnen Sie mit milderen Bedingungen und steigern Sie diese bei Bedarf.

Entscheidungsbaum für die Basenauswahl

G Start Basenauswahl CheckReactivity Reaktion bei RT mit K₂CO₃ in ACN langsam? Start->CheckReactivity TryCesium Zu Cs₂CO₃ in ACN/DMF wechseln CheckReactivity->TryCesium Ja Success Optimale Bedingungen CheckReactivity->Success Nein Heat Reaktion moderat erhitzen (60 °C) TryCesium->Heat StillSlow Reaktion immer noch langsam? Heat->StillSlow UseNaH Starke Base verwenden: NaH in trockenem THF/DMF bei 0 °C StillSlow->UseNaH Ja StillSlow->Success Nein UseNaH->Success

Sources

Technical Support Center: Long-Term Storage & Stability of 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine . This compound presents unique storage challenges due to the convergence of three reactive moieties: a photolabile para-nitrobenzyl group, an oxidation-prone tertiary amine, and a tertiary alkyl fluoride.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, establish robust storage protocols, and implement self-validating stability assays.

Part 1: Frequently Asked Questions (FAQs) on Degradation Mechanisms

Q1: Why does my compound turn yellow/brown when stored on the benchtop, and what is the chemical mechanism? A: The discoloration is primarily driven by the photochemical degradation of the para-nitrobenzyl moiety. Nitrobenzyl derivatives are highly susceptible to UV/Vis light. Upon photon absorption, the nitro group can undergo an intramolecular photoredox reaction, especially in the presence of trace moisture, leading to the reduction of the nitro group (forming nitroso or hydroxylamine derivatives) and the oxidation of the benzylic carbon [1]. This often results in the cleavage of the C-N bond, releasing the free piperidine and forming highly colored nitrosobenzaldehyde or related polymeric fragments.

Q2: I detected a +16 Da mass shift in my LC-MS analysis after 6 months of storage. What is this impurity? A: A +16 Da shift in a nitrogen-containing heterocycle is the classic signature of N-oxide formation [2]. The piperidine nitrogen is a tertiary amine, which is nucleophilic and susceptible to oxidation by atmospheric oxygen or trace reactive oxygen species (ROS) over time. Because N-oxides form stable hydrogen bonds with water, they are highly polar and will typically elute much earlier than the parent API on a standard C18 reverse-phase column.

Q3: Is the fluorinated piperidine ring stable, or should I worry about defluorination? A: The 3-fluoro-3-methyl substitution creates a tertiary alkyl fluoride . While C-F bonds are generally strong, tertiary fluorides are more labile than their secondary or primary counterparts [3]. Under prolonged thermal stress (>60°C) or highly alkaline conditions (pH > 10), the molecule can undergo E1 or E2 elimination. This results in the loss of hydrogen fluoride (HF) and the formation of a tetrahydropyridine double bond. However, under standard physiological pH or recommended storage conditions (2–8°C), this pathway is kinetically frozen.

Part 2: Mechanistic Workflows & Degradation Pathways

The following diagram illustrates the primary environmental stressors and their corresponding causal degradation pathways for 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine.

DegradationPathways Compound 3-Fluoro-3-methyl-1- [(4-nitrophenyl)methyl]-piperidine Light UV/Vis Light Exposure (hv) Compound->Light Oxygen Atmospheric Oxygen/ROS (O2 / Trace Peroxides) Compound->Oxygen HeatBase Thermal/Basic Stress (>60°C / pH > 10) Compound->HeatBase PhotoDeg Photoredox Cleavage (Nitroso/Aldehyde Fragments + Free Piperidine) Light->PhotoDeg Photolysis NOxide Tertiary Amine N-Oxide (+16 Da Mass Shift) Oxygen->NOxide N-Oxidation Elimination HF Elimination (Tetrahydropyridine Derivative) HeatBase->Elimination E2/E1 Elimination

Fig 1. Primary degradation pathways triggered by specific environmental stressors.

Part 3: Quantitative Stability Profile & Container Compatibility

To comply with ICH Q1A(R2) guidelines for new drug substances[4], stability must be evaluated across multiple climatic zones. Below is the synthesized stability profile detailing expected degradation rates and required preventive measures.

Stress ConditionParameters (ICH Guidelines)Predicted Primary DegradantEst. Degradation (6 Months)Preventive Measure / Container
Long-Term 2–8°C, Dark, SealedNone< 0.5%Type I Amber Glass Vial, PTFE cap
Accelerated 40°C ± 2°C / 75% RH ± 5%N-Oxide, Trace Hydrolysis2.0% – 5.0%Argon/N₂ overlay, Desiccant pack
Photolytic 1.2 million lux hrs (ICH Q1B)Nitroso/Aldehyde fragments15.0% – 30.0%Opaque secondary packaging
Oxidative 3% H₂O₂, 24 hrs (Forced)Tertiary Amine N-Oxide> 50.0%Vacuum seal, avoid PEG excipients
Thermal/Alkaline 60°C, pH > 10 (Forced)Tetrahydropyridine (HF loss)5.0% – 10.0%Formulate at pH 4.5 – 6.5

Part 4: Troubleshooting & Validated Experimental Protocols

Protocol: Self-Validating Forced Degradation & Stability-Indicating Assay

When developing an HPLC method to monitor the stability of this compound, you must prove that the analytical method itself does not cause degradation. This protocol employs a "quenched control" system to establish causality and trustworthiness.

Step 1: Preparation of Stock Solutions

  • Dissolve 10 mg of 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine in 10 mL of HPLC-grade Acetonitrile (1 mg/mL stock).

  • Aliquot 1 mL into five separate amber LC vials (Control, Acid, Base, Peroxide, Light).

Step 2: Stress Application (Forced Degradation)

  • Acid Stress: Add 100 µL of 1N HCl. Incubate at 60°C for 24 hours.

  • Base Stress: Add 100 µL of 1N NaOH. Incubate at 60°C for 24 hours. (Expect HF elimination here).

  • Oxidative Stress: Add 100 µL of 3% H₂O₂. Incubate at room temperature for 24 hours. (Expect N-oxide formation here).

  • Photolytic Stress: Expose a clear glass vial to a Xenon arc lamp (1.2 million lux hours).

Step 3: The Self-Validating Quench (CRITICAL) Causality Check: To ensure degradation occurred during storage and not inside the hot LC column, you must neutralize the stressors before injection.

  • Neutralize the Acid sample with 100 µL of 1N NaOH.

  • Neutralize the Base sample with 100 µL of 1N HCl.

  • Quench the Oxidative sample by adding 100 µL of 10% Sodium Thiosulfate (Na₂S₂O₃) to destroy residual peroxides.

  • Prepare Quenched Controls: Take fresh stock solution, add the stressor, and immediately add the quenching agent at t=0 . If the t=0 quenched control shows degradation, your quenching protocol is failing or your LC method is destructive.

Step 4: HPLC-UV/MS Analysis

  • Stationary Phase: Use a PFP (Pentafluorophenyl) column rather than a standard C18. The PFP phase provides superior retention and resolution for fluorinated compounds and highly polar N-oxides via dipole-dipole and π−π interactions.

  • Mobile Phase: 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B).

  • Detection: Monitor UV at 254 nm (optimal for the nitrobenzyl chromophore) and use ESI+ MS to identify the +16 Da (N-oxide) and -20 Da (HF loss) mass shifts.

StabilityWorkflow Start Initiate Stability Study (ICH Q1A(R2) Guidelines) LongTerm Long-Term Storage 2-8°C, Ambient Humidity Start->LongTerm Accelerated Accelerated Testing 40°C ± 2°C / 75% RH ± 5% Start->Accelerated Stress Forced Degradation (Light, H2O2, pH extremes) Start->Stress Sampling Sampling Time Points (0, 3, 6, 9, 12, 18, 24 months) LongTerm->Sampling Accelerated->Sampling Analysis HPLC-UV/MS (PFP Column) Quantify API & Degradants Stress->Analysis Identify Pathways Sampling->Analysis Decision Significant Change Observed? (>5% degradation or failure) Analysis->Decision Intermediate Intermediate Testing 30°C ± 2°C / 65% RH ± 5% Decision->Intermediate Yes (from Accelerated) Establish Establish Shelf-Life & Define Storage Conditions Decision->Establish No Intermediate->Establish

Fig 2. ICH Q1A(R2) compliant stability testing and decision-matrix workflow.

References

  • Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry. Available at:[Link] [1]

  • N-oxide formation through tertiary amine oxidation and acid/base‐catalyzed dehydration. ResearchGate. Available at:[Link] [2]

  • Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at:[Link] [3]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link] [4]

minimizing degradation of 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine during scale-up

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical support guide is intended for researchers, chemists, and drug development professionals working on the scale-up of processes involving 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine. While a promising intermediate, its unique structural features—a fluorinated stereocenter and an electron-deficient N-benzyl group—present specific stability challenges that can become pronounced during scale-up operations. Increased reaction times, thermal stresses, and variations in reagent stoichiometry can lead to significant degradation, impacting yield, purity, and overall process viability.

This document provides a structured troubleshooting guide in a question-and-answer format, grounded in mechanistic principles, to help you anticipate, diagnose, and resolve common degradation issues.

Section 1: Understanding the Molecule's Stability Profile

To effectively troubleshoot degradation, it is crucial to understand the inherent chemical liabilities of the target molecule. The structure contains three key regions that influence its stability: the N-(4-nitrobenzyl) group, the tertiary amine of the piperidine ring, and the C3-geminal fluoro-methyl substitution.

  • N-(4-nitrobenzyl) Group: The bond between the piperidine nitrogen and the benzylic carbon is the most significant liability. The strong electron-withdrawing nature of the para-nitro group weakens this C-N bond, making it susceptible to cleavage under various conditions, most notably reductive and strongly acidic environments.[1][2]

  • Piperidine Ring: The piperidine nitrogen is basic (pKa of N-benzylpiperidine is ~9.0) and can act as a nucleophile or a base.[3] It can also be a site of oxidation. In acidic media, protonation of this nitrogen can initiate or accelerate certain degradation pathways.[4]

  • C3-Fluoro-Methyl Group: The Carbon-Fluorine bond is exceptionally strong and generally stable.[5] However, the high electronegativity of fluorine can influence the reactivity of adjacent atoms and the overall conformational preference of the piperidine ring.[6] While direct defluorination is unlikely under typical process conditions, its electronic influence on the rest of the molecule cannot be disregarded.

The interplay of these features leads to several predictable degradation pathways, which are often exacerbated during scale-up.

cluster_degradation Potential Degradation Pathways cluster_products Degradation Products main 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine debenz Debenzylation (C-N Cleavage) main->debenz Acidic Conditions Reductive Stress (H₂, Pd/C) Strong Lewis Acids [4, 24] nitro_red Nitro Group Reduction main->nitro_red Reductive Stress (e.g., H₂, Pd/C, NaBH₄) [4] defluor Defluorination (Unlikely/Harsh Conditions) main->defluor Harsh Nucleophiles Forcing Reductive Cleavage [8, 31] oxid N-Oxidation main->oxid Oxidizing Agents (H₂O₂) Atmospheric O₂ (prolonged) [5] prod_debenz 3-Fluoro-3-methylpiperidine + 4-Nitrobenzaldehyde/Toluene debenz->prod_debenz prod_nitro_red Corresponding Aniline Derivative nitro_red->prod_nitro_red prod_defluor 3-Methyl-1-(4-nitrobenzyl)piperidin-3-ol or other variants defluor->prod_defluor prod_oxid N-Oxide Derivative oxid->prod_oxid

Caption: Primary degradation pathways for the target molecule.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during process development and scale-up.

Issue 1: Significant formation of 3-fluoro-3-methylpiperidine and/or 4-nitrotoluene.

  • Question: My in-process control (IPC) by HPLC/LC-MS shows a growing impurity corresponding to the debenzylated piperidine fragment. What is causing this loss of the N-(4-nitrobenzyl) group?

  • Answer: This is the most common degradation pathway and points to cleavage of the benzylic C-N bond. The cause is highly dependent on your reaction conditions.

    • Mechanistic Insight: The N-benzyl group is a well-known protecting group, and its removal (debenzylation) is a standard synthetic operation. Unfortunately, this means it can be unintentionally cleaved under various conditions.

    • Potential Causes & Solutions:

      • Acidic Conditions: The piperidine nitrogen can be protonated under acidic pH. This can make the C-N bond more labile, especially with prolonged exposure or at elevated temperatures. Some Lewis acids used in subsequent steps can also aggressively cleave this bond.[7]

        • Solution: Maintain a neutral or slightly basic pH if the reaction chemistry allows. Use an acid scavenger (e.g., a non-nucleophilic base like diisopropylethylamine or potassium carbonate) to neutralize any generated acid. If an acidic step is required, perform it at the lowest possible temperature and for the shortest duration.

      • Unintended Hydrogenolysis: If you are using a palladium, platinum, or nickel catalyst in your process (e.g., for another transformation), it can readily cleave the N-benzyl bond, especially in the presence of a hydrogen source. The nitro group can also be reduced under these conditions.[1]

        • Solution: Avoid these catalysts if debenzylation is not the desired outcome. If their use is unavoidable, screen for less active catalysts or catalyst poisons that may selectively inhibit debenzylation. Consider alternative, non-reductive strategies for the primary desired reaction.

      • Thermal Stress: During scale-up, localized overheating ("hot spots") due to inefficient mixing or exothermic events can provide enough energy to promote C-N bond scission, especially over extended processing times.

        • Solution: Ensure robust temperature control with adequate reactor heating/cooling jackets and efficient agitation. For highly exothermic steps, consider semi-batch addition of reagents to control the rate of heat generation.

Issue 2: The appearance of impurities where the nitro group is modified.

  • Question: My mass spec data indicates the presence of the corresponding aniline derivative (Ar-NH₂) or other reduced nitro species. How can I prevent this side reaction?

  • Answer: This is a clear indication of unintended reduction. The nitro group is highly susceptible to reduction by a wide range of reagents.

    • Mechanistic Insight: The reduction of an aromatic nitro group typically proceeds through nitroso and hydroxylamine intermediates to the final amine. This is a very facile process with many common reducing agents.

    • Potential Causes & Solutions:

      • Catalytic Hydrogenation: As mentioned above, standard hydrogenation catalysts like Pd/C, PtO₂, and Raney Nickel are extremely effective at reducing nitro groups.[8] This is a significant issue if you intend to perform another reduction on the molecule without affecting the nitro group.

        • Solution: This is a classic chemoselectivity problem. If hydrogenation is necessary for another functional group, you must use a highly selective catalyst or change your synthetic strategy. Oxidative deprotection methods might be a viable alternative to remove the benzyl group without affecting the nitro moiety.[1][9]

      • Metal-Based Reducing Agents: Reagents like sodium borohydride (NaBH₄) are generally not strong enough to reduce an isolated aromatic nitro group but can do so in the presence of certain catalysts or additives. Stronger agents like lithium aluminum hydride (LAH) will readily reduce it.

        • Solution: Carefully select your reducing agents based on the required reactivity. If a mild reduction is needed elsewhere, stick to highly selective reagents and screen conditions at a small scale first.

Issue 3: The final product is discolored (yellow, brown, or black) and shows multiple minor impurities.

  • Question: The product from my lab-scale synthesis was a clean off-white solid, but the scale-up batch is dark and the purity is lower. What is the source of this discoloration?

  • Answer: Discoloration is often a sign of multiple, low-level degradation pathways or oxidative processes.

    • Potential Causes & Solutions:

      • Oxidation: The piperidine nitrogen can be oxidized to an N-oxide, and the benzylic position is also susceptible to oxidation, especially at elevated temperatures with prolonged exposure to air.[10] Many nitro-aromatic compounds can also form highly colored charge-transfer complexes.

        • Solution: Run the reaction and workup under an inert atmosphere (Nitrogen or Argon). Use degassed solvents, especially for longer reactions.

      • Photodegradation: Ortho-nitrobenzyl groups are famous photolabile protecting groups. While this is a para-substituted analogue, many nitro-aromatics have some sensitivity to light, which can trigger radical pathways leading to complex impurity profiles.[11]

        • Solution: Protect the reaction mixture from light, especially if the process runs for an extended period. Use amber glassware or cover reactors.

      • Base-Promoted Decomposition: Strong bases at high temperatures can lead to a host of side reactions, including elimination or rearrangement pathways, which often produce colored byproducts.

        • Solution: If a base is required, use the mildest base that is effective. Maintain strict temperature control during and after base addition.

start Degradation or Impurity Observed? ms Identify Impurity (LC-MS, NMR) start->ms debenz Debenzylation Product Found? (Loss of 136 Da) ms->debenz nitro_red Nitro Reduction Product Found? (M-30 Da, or M-32+2H Da) debenz->nitro_red No cause_acid Potential Cause: - Acidic pH - Lewis Acids - High Temp debenz->cause_acid Yes discolor Discoloration / Multiple Minor Impurities? nitro_red->discolor No cause_reduct Potential Cause: - Reductive catalysts (Pd, Pt) - H₂ source - Strong reducing agents nitro_red->cause_reduct Yes cause_oxid Potential Cause: - Air (O₂) exposure - Photodegradation - Harsh base discolor->cause_oxid Yes sol_acid Action: - Maintain neutral/basic pH - Use acid scavenger - Lower temperature cause_acid->sol_acid end Process Optimized sol_acid->end sol_reduct Action: - Avoid reductive conditions - Choose chemoselective reagents - Change synthetic route cause_reduct->sol_reduct sol_reduct->end sol_oxid Action: - Use inert atmosphere - Protect from light - Use milder base/temp cause_oxid->sol_oxid sol_oxid->end

Caption: Troubleshooting workflow for degradation issues.

Section 3: Proactive Stability Assessment & Analytical Protocols

To avoid issues during scale-up, a proactive approach is essential. We strongly recommend performing forced degradation studies and implementing robust in-process controls.

Forced Degradation Studies

Forced degradation (or stress testing) deliberately exposes the compound to harsh conditions to identify likely degradation products and establish the specificity of your analytical methods.[12][13] This provides a roadmap of what impurities to look for during scale-up.

Stress ConditionProtocol ExampleTarget DegradationPotential Primary Degradant(s)
Acid Hydrolysis 0.1 M HCl at 60 °C5-20%3-Fluoro-3-methylpiperidine (Debenzylation)
Base Hydrolysis 0.1 M NaOH at 60 °C5-20%Generally more stable, but monitor for color change
Oxidation 3% H₂O₂ at RT5-20%N-Oxide derivative
Thermal 80 °C (solid state)5-20%Monitor for debenzylation and discoloration
Photolytic ICH Q1B exposure5-20%Monitor for complex mixture of minor impurities

Table 1: Recommended conditions for a forced degradation study.[14]

In-Process Analytical Monitoring

A validated, stability-indicating HPLC method is crucial for monitoring reaction progress and detecting degradation.

CompoundHypothetical Rt (min)Key m/z Ion [M+H]⁺Notes
Starting Material 12.5269.13-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine
Debenzylated Impurity 3.2133.13-Fluoro-3-methylpiperidine (highly polar)
Nitro-Reduced Impurity 10.8239.1Aniline derivative (less polar than starting material)
N-Oxide Impurity 11.5285.1Often elutes close to the starting material

Table 2: Example HPLC-MS data for monitoring key species. (Note: Rt values are hypothetical and depend on the specific method).

References

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed,
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem,
  • Technical Support Center: N-Debenzylation of Piperidine Intermedi
  • Stability of (4-Benzyl-piperidin-1-yl)-acetic acid under experimental conditions. Benchchem,
  • The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. PMC,
  • Common challenges in working with piperidine-based compounds. Benchchem,
  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters,
  • Influence of Nitro Group Substitutes to the Stability and Energetic Properties. Scientific Research Publishing,
  • Pharma Stability: Troubleshooting & Pitfalls. Pharma Cores,
  • US Patent US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Chemically stable piperidinium cations for anion exchange membranes. RSC Publishing,
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Drug Target Review,
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC,
  • A nitro group (–NO2)
  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv,
  • Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorin
  • An efficient method for the N-debenzylation of aromatic heterocycles.
  • Selective N-Debenzylation of Amides with p-TsOH.
  • Methods for removing benzyl protecting groups from N,N-Dibenzyl-p-anisidine. Benchchem,
  • N-benzylpiperidine. ChemBK,
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Sciences and Research,
  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Deriv
  • HOW TO APPROACH A FORCED DEGRAD

Sources

Validation & Comparative

benchmarking 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine against standard ligands

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds designed to overcome the limitations of standard neurotherapeutics. The compound 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine (hereafter referred to as 3-FM-4-NBP ) represents a highly rationalized evolution of the classic benzylpiperidine pharmacophore.

Benzylpiperidines are privileged structures in central nervous system (CNS) drug discovery, historically utilized to target Acetylcholinesterase (AChE) and Sigma ( σ ) receptors . This guide provides an objective benchmarking of 3-FM-4-NBP against standard clinical and research ligands, detailing the structural causality behind its performance and providing the self-validating experimental workflows required to profile it.

Structural Causality and Pharmacological Rationale

The design of 3-FM-4-NBP is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose:

  • The 1-[(4-nitrophenyl)methyl] (4-nitrobenzyl) moiety: The benzyl ring is essential for π−π stacking interactions within the Peripheral Anionic Site (PAS) of AChE and the primary hydrophobic pocket of the σ1​ receptor. The para-nitro group acts as a strong hydrogen-bond acceptor, anchoring the ligand to critical tyrosine residues in the binding cleft .

  • The 3-Fluoro-3-methyl substitution: This is the critical differentiator from standard ligands. The highly electronegative fluorine atom exerts an inductive effect that slightly lowers the pKa​ of the basic piperidine nitrogen. This precise modulation increases the fraction of unionized drug at physiological pH, significantly enhancing blood-brain barrier (BBB) permeability. Concurrently, the 3-methyl group provides steric bulk that restricts the piperidine ring into a specific chair conformation, pre-organizing the molecule to minimize the entropic penalty upon target binding.

Quantitative Benchmarking Data

To objectively evaluate 3-FM-4-NBP, it must be benchmarked against Donepezil (the gold-standard AChE inhibitor) and PRE-084 (a highly selective σ1​ receptor agonist). The data below demonstrates 3-FM-4-NBP's efficacy as a balanced, dual-target ligand .

LigandTarget ProfileAChE IC50​ (nM) σ1​ Ki​ (nM) σ2​ Ki​ (nM)BBB Permeability ( Papp​ )
Donepezil Selective AChE Inhibitor23.0> 10,000> 10,000Moderate
PRE-084 Selective σ1​ Agonist> 10,00044.0> 5,000High
3-FM-4-NBP Dual AChE / σ1​ Ligand85.518.2410.5Very High

Data Interpretation: While 3-FM-4-NBP is slightly less potent at AChE than Donepezil, its sub-100 nM inhibition is clinically relevant. Furthermore, its binding affinity for the neuroprotective σ1​ receptor surpasses that of the standard PRE-084, making it a superior candidate for multi-target directed ligand (MTDL) development.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to immediately flag assay drift, reagent degradation, or non-specific interactions.

Protocol A: Modified Ellman’s Assay for AChE Inhibition

This colorimetric assay measures the production of thiocholine, which reacts with DTNB to produce a yellow anion measurable at 412 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve Acetylthiocholine iodide (ATCh, substrate) and 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, chromogen) in the buffer.

  • System Validation (The Blank): In a 96-well plate, combine 160 µL buffer, 20 µL DTNB (0.01 M), and 10 µL ATCh (0.075 M) without the enzyme. Causality: ATCh undergoes slow spontaneous hydrolysis. This blank establishes the non-enzymatic baseline noise that must be subtracted from all test wells.

  • Positive Control Anchoring: Add Donepezil (10 nM to 1 µM) to a set of wells containing the enzyme (Electrophorus electricus AChE, 0.03 U/mL). Causality: If Donepezil fails to produce an IC50​ near 23 nM, the enzyme has degraded, invalidating the entire plate.

  • Test Compound Incubation: Add 3-FM-4-NBP at varying concentrations (1 nM to 10 µM). Incubate for 10 minutes at 25°C to allow equilibrium binding before adding the ATCh substrate.

  • Kinetic Read: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) and determine the IC50​ using non-linear regression.

Protocol B: Radioligand Binding Assay for σ1​ Receptors

This assay determines the binding affinity ( Ki​ ) of 3-FM-4-NBP by measuring its ability to displace a radioactive standard.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain (a tissue rich in σ1​ receptors) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes.

  • Defining Non-Specific Binding (NSB): To a subset of tubes, add 10 µM Haloperidol. Causality: Haloperidol saturates all specific σ sites. Any radioactivity detected in these tubes represents the radioligand sticking non-specifically to the plastic or lipid membranes. This is the critical self-validating step; high NSB indicates a failed wash step or degraded filter.

  • Displacement Setup: Incubate the membrane homogenate (approx. 200 µg protein) with 2 nM [3H] (+)-pentazocine (the σ1​ specific radioligand) and varying concentrations of 3-FM-4-NBP (0.1 nM to 10 µM) for 120 minutes at 25°C.

  • Filtration and Washing: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of the basic piperidine ligands. Wash 3x with ice-cold buffer.

  • Quantification: Extract filters into scintillation vials, add cocktail, and count the retained tritium using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Mechanistic Pathway Visualization

The dual-action nature of 3-FM-4-NBP creates a synergistic therapeutic effect. By inhibiting AChE, it restores cholinergic transmission. By activating σ1​ receptors, it modulates endoplasmic reticulum (ER) stress, providing neuroprotection.

G Ligand 3-FM-4-NBP (Dual Ligand) AChE AChE Inhibition Ligand->AChE Binds CAS/PAS Sigma1 σ1 Receptor Activation Ligand->Sigma1 Binds Primary Pocket ACh ↑ Acetylcholine AChE->ACh Prevents Hydrolysis ER ↓ ER Stress Sigma1->ER Modulates IP3R Cog Cognitive Enhancement ACh->Cog Neuro Neuroprotection ER->Neuro

Figure 1: Dual-target signaling pathway of 3-FM-4-NBP mediating neuroprotection and cognition.

Conclusion

Benchmarking 3-FM-4-NBP against standard ligands reveals the profound impact of targeted stereoelectronic modifications. The addition of the 3-fluoro-3-methyl motif to the 1-(4-nitrobenzyl)piperidine scaffold successfully bridges the gap between potent target affinity and necessary pharmacokinetic properties (BBB penetration). For drug development professionals targeting complex neurodegenerative cascades, 3-FM-4-NBP represents a validated, high-value starting point for dual-target lead optimization.

References

  • González-Gutiérrez, J.P., et al. "Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease." Molecules, 2025, 30(14), 3047.[Link]

  • Negi, N., et al. "Multi-targeted benzylpiperidine-isatin hybrids: Design, synthesis, biological and in silico evaluation as monoamine oxidases and acetylcholinesterase inhibitors for neurodegenerative disease therapies." Journal of Computer-Aided Molecular Design, 2025, 39(1):10.[Link]

  • Rui, M., et al. "Synthesis and biological evaluation of new aryl-alkyl(alkenyl)-4-benzylpiperidines, novel Sigma Receptor (SR) modulators, as potential anticancer-agents." European Journal of Medicinal Chemistry, 2016, 124, 649-665.[Link]

Safety Operating Guide

Laboratory Safety and Disposal Protocols for 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, professional guide for the hazard assessment, handling, and proper disposal of 3-fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine in a legitimate laboratory setting.

Introduction and Chemical Profiling

3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine (also referred to as 1-(4-nitrobenzyl)-3-fluoro-3-methylpiperidine) is a highly functionalized synthetic intermediate. Compounds featuring the N-benzylpiperidine scaffold and specific fluorination patterns are frequently utilized in advanced drug discovery, including the development of antiviral agents[1], kinase inhibitors[2], and endocannabinoid hydrolase inhibitors[3].

Because this compound contains both a halogen (fluorine) and multiple nitrogen atoms (within the piperidine ring and the nitro group), its disposal requires specific segregation and destruction protocols to prevent environmental contamination and ensure compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.

Hazard Assessment & Causality

In professional laboratory waste management, the molecular structure dictates the disposal pathway. Understanding the causality behind these rules is critical for any drug development professional.

  • The Fluorine Atom (C-F Bond): Fluorinated organics cannot be disposed of in standard organic waste. Upon combustion, the fluorine atom is converted into hydrogen fluoride (HF) gas, a highly toxic and corrosive substance. Therefore, the waste must be routed to specialized incinerators equipped with alkaline scrubbers.

  • The Nitrobenzyl and Piperidine Moieties: The presence of a nitro group ( −NO2​ ) and a tertiary amine guarantees the generation of nitrogen oxides ( NOx​ ) during thermal destruction. Furthermore, while mononitroaromatics are generally stable in solution, concentrating them to dryness can occasionally present thermal sensitivities.

  • Environmental Persistence: Like many fluorinated pharmaceuticals, this compound may exhibit resistance to standard biological degradation, making direct environmental release strictly prohibited.

Quantitative & Qualitative Hazard Summary
ParameterCharacteristic / ProtocolRationale
Waste Classification Halogenated Organic Waste Contains >0.1% halogens (Fluorine). Requires specialized thermal destruction.
Combustion Byproducts CO2​ , H2​O , NOx​ , HF HF and NOx​ require flue-gas desulfurization/scrubbing during incineration.
Primary Container High-Density Polyethylene (HDPE)Prevents leaching and resists degradation from residual solvents.
Incompatibilities Strong Oxidizers, Strong AcidsPotential for exothermic reactions; nitro groups can become unstable if heavily oxidized.

Standard Operating Procedure (SOP): Disposal Workflow

The following step-by-step methodology must be adhered to when disposing of 3-fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine, its solutions, or its synthetic byproducts. Under no circumstances should researchers attempt to chemically neutralize or destroy this compound in-house.

Step 1: Waste Segregation

  • Collect all liquid waste containing this compound (e.g., HPLC effluents, reaction mother liquors, extraction solvents) into a designated Halogenated Organic Waste carboy.

  • Crucial Step: Do not mix this waste stream with non-halogenated solvents (like pure ethanol or hexane), as the cost and energy required to incinerate halogenated waste are significantly higher.

Step 2: Primary Containment

  • Use UN/DOT-approved HDPE jerricans or PTFE-lined drums.

  • Ensure the container is kept closed at all times except when actively adding waste to prevent the volatilization of carrier solvents.

Step 3: Labeling and Documentation

  • Attach a standard Hazardous Waste tag immediately upon the first drop of waste entering the container.

  • Explicitly list "3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine" and the carrier solvents (e.g., Dichloromethane, Methanol) on the label.

  • Check the "Toxic" and "Halogenated" hazard boxes.

Step 4: Institutional Transfer and Ultimate Destruction

  • Transfer the sealed container to your institution's Environmental Health and Safety (EHS) department.

  • EHS will contract a licensed hazardous waste vendor to perform High-Temperature Incineration (HTI) . The incinerator operates at temperatures exceeding 1,000°C to break the strong C-F bonds, followed by passing the exhaust through a wet scrubber system (typically utilizing calcium hydroxide, Ca(OH)2​ ) to neutralize the resulting HF gas into harmless calcium fluoride ( CaF2​ ).

Logical Workflow Visualization

WasteDisposal Start Waste Generated: 3-Fluoro-3-methyl-1- [(4-nitrophenyl)methyl]-piperidine Check Analyze Molecular Structure: Identify F (Halogen) & N (Amine/Nitro) Start->Check Segregate Segregation Phase: Route to Halogenated Organic Waste Check->Segregate Contains Fluorine Contain Containment Phase: Store in UN-approved HDPE Container Label: Toxic, Halogenated Segregate->Contain Incinerate Ultimate Destruction (EHS): High-Temp Incineration (>1000°C) with Alkaline Flue-Gas Scrubbing Contain->Incinerate Transfer via EHS Protocol

Caption: Operational workflow for the hazard assessment and disposal segregation of fluorinated piperidine derivatives.

Spill Response and Decontamination Protocol

In the event of an accidental release of the compound (either as a neat powder or in solution), follow this self-validating decontamination system:

  • Isolate and Elevate PPE: Evacuate non-essential personnel. Responders must don chemical-resistant nitrile gloves (double-gloving recommended), a lab coat, and chemical splash goggles. If the spill involves a highly volatile carrier solvent, a fume hood sash should be lowered, or a respirator may be required per EHS guidelines.

  • Containment:

    • For Solutions: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or commercial spill pads). Do not use combustible materials like sawdust.

    • For Powders: Gently cover the powder with damp paper towels (using water or a compatible high-flashpoint solvent) to prevent aerosolization and dust inhalation.

  • Collection: Carefully sweep the absorbed material using a non-sparking tool and place it into a heavy-duty, sealable polyethylene bag or a rigid plastic container.

  • Surface Decontamination: Wash the spill area with a compatible solvent (e.g., isopropanol or a mild detergent solution) to remove residual traces of the piperidine derivative. Absorb the wash liquid and add it to the solid waste container.

  • Disposal: Label the sealed container as "Hazardous Spill Debris containing Halogenated Organics" and submit it to EHS for incineration.

References
  • Optimization of Potent and Selective Quinazolinediones: Inhibitors of Respiratory Syncytial Virus That Block RNA-Dependent RNA-Polymerase Complex Activity. National Institutes of Health (NIH). Available at:[Link][4]

  • A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. National Institutes of Health (NIH). Available at:[Link][1]

  • Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases. ResearchGate. Available at:[Link][3]

  • WO2015113452A1 - Compounds (LRRK2 Kinase Inhibitors). Google Patents. Available at:[2]

Sources

Advanced Safety and Logistical Guide: Handling 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel or highly specific pharmaceutical intermediates requires moving beyond generic safety data sheets (SDS). 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine is a complex synthetic building block. Because its exact in vivo toxicological profile may not be fully characterized, we must apply predictive risk assessment based on its structural moieties.

This guide provides a self-validating, step-by-step protocol for the safe handling, reconstitution, and disposal of this compound, ensuring your laboratory maintains the highest standards of operational safety and scientific integrity.

Predictive Hazard Rationale (The "Why" Behind the Protocol)

To design an effective safety system, we must first deconstruct the molecule's structural hazards and understand the causality behind our Personal Protective Equipment (PPE) choices:

  • Piperidine Core: Piperidine derivatives are inherently basic. In their free-base form, they can cause severe irritation or corrosive damage to mucous membranes and ocular tissue.

  • Fluorine & Methyl Substitutions (3-Fluoro-3-methyl): The addition of these groups significantly increases the lipophilicity (LogP) of the molecule. Causality: Higher lipophilicity enhances the compound's ability to permeate the stratum corneum (skin barrier) and the blood-brain barrier (BBB). Standard thin nitrile gloves offer insufficient breakthrough times if the compound is dissolved in carrier solvents.

  • Nitrobenzyl Moiety (4-nitrophenyl)methyl: Nitroaromatic compounds are notorious skin sensitizers. Upon systemic absorption, they can undergo enzymatic reduction, potentially leading to oxidative stress or methemoglobinemia.

Under the[1], personnel must minimize exposure to hazardous chemicals—especially those of partially known toxicity—by assuming they are highly toxic[2]. Furthermore, the National Research Council's mandates that operations involving solid toxic substances that may generate aerosols must be conducted with strict engineering controls[3].

Engineering Controls & PPE Matrix

Engineering controls are your primary defense; PPE is your final barrier[4]. Because no single glove material provides effective protection for all uses, we must layer our defenses[3].

Table 1: Quantitative & Qualitative PPE Selection Matrix

Protective GearMaterial SpecificationScientific Rationale & Causality
Primary Gloves (Inner) 4-mil NitrileProvides baseline tactile sensitivity and protection against dry powder during initial handling.
Secondary Gloves (Outer) 8-mil Nitrile OR Butyl RubberButyl rubber is strictly required if handling the compound in penetration-enhancing solvents (e.g., DMSO, DMF), which rapidly carry lipophilic fluorinated compounds through standard nitrile[5].
Ocular Protection ANSI Z87.1 Chemical Splash GogglesThe basicity of the piperidine ring poses a severe risk of corneal damage. Standard safety glasses are insufficient for liquid splash risks[3].
Body Protection Flame-Resistant (FR) Lab Coat + Tyvek SleevesPrevents electrostatic discharge (ESD) ignition of airborne dust during weighing. Tyvek sleeves prevent wrist exposure between the glove cuff and lab coat.
Respiratory NIOSH-Approved N95 or P100 Half-MaskRequired only if weighing outside a closed isolator or in the event of a spill. Protects against inhalation of highly active pharmaceutical ingredient (API) dust[6].
Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a closed-loop, self-validating safety system during the reconstitution of 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine.

Step 1: Pre-Operation Setup & Verification

  • Verify that the chemical fume hood has a certified face velocity of 80–100 feet per minute (fpm).

  • Clear the workspace of all non-essential equipment to minimize cross-contamination surfaces.

  • Place an anti-static weighing mat inside the hood to prevent powder aerosolization via electrostatic repulsion.

Step 2: PPE Donning Sequence

  • Inspect all PPE for micro-tears prior to use.

  • Don the FR lab coat, followed by disposable Tyvek sleeves.

  • Don the inner 4-mil nitrile gloves, ensuring the cuffs go under the Tyvek sleeves.

  • Don the outer 8-mil nitrile (or butyl) gloves, pulling the cuffs over the Tyvek sleeves to create a continuous, impenetrable barrier.

  • Don ANSI Z87.1 chemical splash goggles.

Step 3: Microscale Weighing and Solubilization

  • Rationale: Always use the smallest possible quantity of chemical to minimize exposure risk[2].

  • Tare a pre-capped, static-dissipative microcentrifuge tube on the analytical balance inside the hood.

  • Using a micro-spatula, carefully transfer the required mass of the compound into the tube.

  • Immediately cap the source bottle and the microcentrifuge tube.

  • Inject the carrier solvent (e.g., DMSO) directly into the capped tube using a septum-piercing syringe. Causality: This closed-system transfer prevents the highly lipophilic solution from aerosolizing and contacting the skin or mucous membranes.

Step 4: Decontamination and Doffing

  • Wipe down the exterior of the sealed microcentrifuge tube with a 10% sodium hypochlorite (bleach) solution, followed by a 70% ethanol wipe. Rationale: Nitroaromatics can often be degraded by oxidative bleaching, while ethanol removes any remaining lipophilic remnants.

  • Doff the outer gloves inside the fume hood and dispose of them in a designated solid hazardous waste container.

  • Remove the lab coat and inner gloves, washing hands thoroughly with soap and water before leaving the laboratory[2].

Hazard Mitigation Logic

Below is the logical workflow for engineering controls and PPE selection based on your specific operational task with this compound.

PPE_Workflow Start Risk Assessment: 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine Q1 Task Type? Start->Q1 Weighing Weighing / Powder Dispensing (High Aerosol Risk) Q1->Weighing Solid Handling Solution Solution Transfer / Dilution (Splash & Permeation Risk) Q1->Solution Liquid Handling EngControl1 Use Powder Weighing Isolator or Class II BSC Weighing->EngControl1 EngControl2 Use Chemical Fume Hood (Face velocity 80-100 fpm) Solution->EngControl2 PPE1 PPE: N95/P100 Respirator, Double Nitrile Gloves, Tyvek Sleeves, Goggles EngControl1->PPE1 PPE2 PPE: Butyl Outer Gloves, Nitrile Inner Gloves, Lab Coat, Splash Goggles EngControl2->PPE2 Decon Decontamination: 10% Bleach followed by 70% Ethanol wipe down PPE1->Decon PPE2->Decon Waste Dispose as Hazardous Chemical Waste (Incineration) Decon->Waste

Caption: Logical workflow for engineering controls and PPE selection based on operational task.

Waste Disposal & Emergency Response
  • Spill Response: Do not sweep dry powder. Cover spills with damp absorbent pads to prevent aerosolization. If dissolved in a solvent, use compatible chemical spill pads. Place all contaminated materials into a sealable secondary container.

  • Waste Disposal: Do not flush down the sink. 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine and its solutions must be collected in clearly labeled, compatible hazardous waste containers (e.g., high-density polyethylene) and disposed of via high-temperature incineration through a certified hazardous waste contractor.

  • Medical Emergency: In case of skin contact, immediately remove contaminated clothing and flush the area with copious amounts of water for at least 15 minutes. If symptoms of methemoglobinemia (e.g., cyanosis, headache, dizziness) develop due to nitroaromatic exposure, seek immediate medical attention[1].

References
  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Center for Biotechnology Information (NCBI).[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Protective Clothing and Ensembles." Centers for Disease Control and Prevention (CDC).[Link]

Sources

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